RS-100329
Description
Structure
3D Structure
Properties
Molecular Formula |
C20H25F3N4O3 |
|---|---|
Molecular Weight |
426.4 g/mol |
IUPAC Name |
5-methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C20H25F3N4O3/c1-15-13-24-19(29)27(18(15)28)8-4-7-25-9-11-26(12-10-25)16-5-2-3-6-17(16)30-14-20(21,22)23/h2-3,5-6,13H,4,7-12,14H2,1H3,(H,24,29) |
InChI Key |
RCOBWVAGWYRNHZ-UHFFFAOYSA-N |
SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F |
Canonical SMILES |
CC1=CNC(=O)N(C1=O)CCCN2CCN(CC2)C3=CC=CC=C3OCC(F)(F)F |
Origin of Product |
United States |
Foundational & Exploratory
The Pharmacological Profile of RS-100329 at α1-Adrenoceptors: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity (pKi) of the selective α1A-adrenoceptor antagonist, RS-100329. The document is intended for researchers, scientists, and professionals in the field of drug development and pharmacology. It details the quantitative binding data, the experimental methodologies employed for its determination, and the relevant cellular signaling pathways.
Core Findings: Affinity and Selectivity of this compound
This compound demonstrates a high affinity and notable selectivity for the human α1A-adrenoceptor subtype. Radioligand binding studies have determined its pKi value to be 9.6 for the α1A adrenoceptor.[1] The compound exhibits a 126-fold selectivity for the α1A subtype over the α1B subtype and a 50-fold selectivity over the α1D subtype.[1] This selectivity profile underscores its potential as a tool for investigating the specific physiological roles of the α1A-adrenoceptor.
Quantitative Binding Data Summary
The binding affinity of this compound for the three α1-adrenoceptor subtypes is summarized in the table below. The pKi values for the α1B and α1D subtypes were calculated based on the reported selectivity ratios relative to the α1A subtype.
| Adrenoceptor Subtype | pKi | Selectivity vs. α1A |
| α1A | 9.6 | - |
| α1B | 7.5 | 126-fold |
| α1D | 7.9 | 50-fold |
Experimental Protocols: Determination of pKi
The affinity of this compound was determined using radioligand binding assays performed on intact Chinese Hamster Ovary (CHO-K1) cells stably expressing cloned human α1A, α1B, or α1D-adrenoceptors.[1]
Radioligand Binding Assay Protocol
1. Cell Culture and Membrane Preparation:
-
CHO-K1 cells, each line stably transfected with the cDNA for one of the human α1-adrenoceptor subtypes (α1A, α1B, or α1D), are cultured under standard conditions.
-
Prior to the assay, cells are harvested and subjected to homogenization in a cold lysis buffer.
-
The cell homogenate undergoes differential centrifugation to isolate the cell membrane fraction containing the adrenoceptors.
-
The final membrane pellet is resuspended in an appropriate assay buffer.
2. Competitive Binding Assay:
-
The assay is typically conducted in a 96-well plate format.
-
Each well contains the prepared cell membranes, a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin), and varying concentrations of the unlabeled competitor ligand, this compound.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist.
-
The plates are incubated to allow the binding to reach equilibrium.
3. Separation and Quantification:
-
Following incubation, the bound and free radioligand are separated via rapid vacuum filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
The radioactivity retained on the filters, corresponding to the bound radioligand, is quantified using liquid scintillation counting.
4. Data Analysis:
-
The data are analyzed using non-linear regression.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is calculated as the negative logarithm of the Ki.
Visualization of Cellular Mechanisms
To contextualize the pharmacological data, the following diagrams illustrate the α1-adrenoceptor signaling pathway and the general workflow of the experimental protocol used to determine ligand affinity.
References
RS-100329 selectivity for α1A vs α1B/α1D subtypes
An In-depth Technical Guide on the Selectivity of RS-100329 for α1A vs α1B/α1D Adrenergic Receptor Subtypes
Introduction
This compound is a potent and highly selective antagonist for the α1A-adrenergic receptor subtype.[1] This selectivity has significant implications for its therapeutic potential, particularly in the treatment of conditions such as benign prostatic hyperplasia (BPH), where antagonism of the α1A-adrenoceptor in the lower urinary tract is desired with minimal effects on the cardiovascular system, which is largely mediated by other α1 subtypes.[2][3] This document provides a comprehensive technical overview of the selectivity profile of this compound, detailing the quantitative data, the experimental methodologies used for its characterization, and the relevant signaling pathways.
Quantitative Selectivity Profile
The selectivity of this compound has been quantified through both radioligand binding studies and functional assays. The data consistently demonstrates a high affinity for the α1A subtype with significantly lower affinity for the α1B and α1D subtypes.[2]
Table 1: Quantitative Selectivity Data for this compound
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference |
| pKi | 9.6 | ~7.5 | ~7.9 | |
| Fold Selectivity | - | 126-fold vs α1A | 50-fold vs α1A | |
| pA2 (Functional) | 9.2 (Human LUT & Rabbit Bladder Neck) | - | 7.3 (Human Renal Artery) / 7.9 (Rat Aorta) |
*Calculated from pKi at α1A and fold selectivity.
Experimental Protocols
The characterization of this compound's selectivity involves two primary types of in vitro assays: radioligand binding assays to determine binding affinity (Ki) and functional assays to determine antagonist potency (pA2).
Radioligand Binding Assays
These assays measure the ability of a compound to displace a radiolabeled ligand from its receptor, thereby determining the compound's binding affinity.
-
Cell Lines: Chinese Hamster Ovary (CHO-K1) cells stably transfected to express a single human α1-adrenoceptor subtype (α1A, α1B, or α1D) are utilized.
-
Radioligand: [3H]-prazosin, a non-subtype-selective α1-adrenoceptor antagonist, is commonly used.
-
Procedure:
-
Incubation: Whole cells are incubated in a buffer solution containing a fixed concentration of [3H]-prazosin and a range of concentrations of the competing unlabeled antagonist (this compound).
-
Equilibrium: The incubation is carried out at 37°C for a sufficient period to reach binding equilibrium.
-
Separation: The reaction is terminated by rapid filtration, separating the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound ligand, is quantified using liquid scintillation counting.
-
-
Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for determining binding affinity (Ki) via radioligand assay.
Functional Assays
Functional assays measure the ability of an antagonist to inhibit the response elicited by an agonist. This provides a measure of the antagonist's potency (pA2).
This assay quantifies the inhibition of the agonist-induced production of inositol phosphates (IPs), a downstream signaling molecule of α1-adrenoceptors.
-
Cell Lines: The same transfected CHO-K1 cell lines are used.
-
Procedure:
-
Labeling: Cells are pre-incubated with [3H]-myo-inositol, which is incorporated into the cell membrane as phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Antagonist Incubation: Cells are then incubated with varying concentrations of the antagonist, this compound.
-
Agonist Stimulation: The cells are stimulated with a fixed concentration of an agonist, typically noradrenaline, to induce the production of [3H]-inositol phosphates.
-
Extraction and Quantification: The reaction is stopped, and the water-soluble [3H]-IPs are extracted and quantified.
-
-
Data Analysis: The concentration-response curves for noradrenaline are generated in the absence and presence of different concentrations of this compound. The potency of this compound as an antagonist is determined by Schild analysis, yielding a pA2 value. The pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.
This classic pharmacological method assesses the ability of an antagonist to inhibit agonist-induced smooth muscle contraction in tissues that endogenously express specific α1-adrenoceptor subtypes.
-
Tissues:
-
α1A-rich: Human lower urinary tract (LUT), rabbit bladder neck.
-
α1D-predominant: Rat aorta.
-
Mixed/Other: Human renal artery.
-
-
Procedure:
-
Tissue Preparation: The selected tissues are dissected and mounted in organ baths containing a physiological salt solution.
-
Agonist Response: Cumulative concentration-response curves to an agonist (e.g., noradrenaline) are generated.
-
Antagonist Incubation: The tissues are then incubated with a fixed concentration of this compound for a set period.
-
Shifted Agonist Response: The agonist concentration-response curve is repeated in the presence of the antagonist.
-
-
Data Analysis: The rightward shift in the agonist dose-response curve caused by the antagonist is used to calculate the pA2 value via Schild analysis. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Signaling Pathways and Selectivity Visualization
All three α1-adrenoceptor subtypes (α1A, α1B, and α1D) are G protein-coupled receptors (GPCRs) that primarily couple to the Gq/11 family of G proteins. Activation of the receptor leads to the activation of phospholipase C (PLC), which catalyzes the hydrolysis of PIP2 into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).
Caption: Gq/11 signaling pathway activated by α1-adrenoceptors.
The high selectivity of this compound is a result of its differential binding affinity for the receptor subtypes. This relationship can be visualized as a strong inhibitory interaction with the α1A receptor and significantly weaker interactions with the α1B and α1D subtypes.
References
- 1. Subtypes of functional α1-adrenoceptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of RS-100329
An In-depth Overview of the Chemical Structure, Pharmacological Properties, and Experimental Evaluation of the Potent and Selective α1A-Adrenoceptor Antagonist, RS-100329.
This technical guide provides a comprehensive overview of this compound, a potent and selective α1A-adrenoceptor antagonist, designed for researchers, scientists, and professionals in drug development. This document details its chemical structure, pharmacological properties, and the experimental methodologies used for its characterization.
Chemical Structure and Properties
This compound hydrochloride is a synthetic, small-molecule antagonist with high affinity and selectivity for the α1A-adrenergic receptor subtype.[1][2][3] Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Chemical Name | 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4(1H,3H)-pyrimidinedione hydrochloride |
| Molecular Formula | C20H25F3N4O3・HCl |
| Molecular Weight | 462.89 g/mol |
| CAS Number | 1215654-26-4 |
| PubChem CID | 11340200 |
| InChI Key | CWVABCXVOAVUJL-UHFFFAOYSA-N |
| SMILES | Cl.CC1=CNC(=O)N(CCCN2CCN(CC2)C2=C(OCC(F)(F)F)C=CC=C2)C1=O |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble to 100 mM in water |
| Storage | Store at room temperature |
Pharmacological Properties and Data
This compound is a highly potent and selective antagonist of the α1A-adrenoceptor. This selectivity has been demonstrated in both radioligand binding assays using cloned human adrenoceptors and in functional studies on isolated tissues.
Binding Affinity
Radioligand binding studies have been conducted on intact Chinese Hamster Ovary (CHO-K1) cells expressing cloned human α1A-, α1B-, and α1D-adrenoceptors. These experiments demonstrate the high affinity and selectivity of this compound for the α1A subtype.
| Adrenoceptor Subtype | pKi | Selectivity vs. α1A |
| α1A | 9.6 | - |
| α1B | 7.5 | 126-fold |
| α1D | 7.9 | 50-fold |
Functional Antagonism
The functional antagonist activity of this compound has been evaluated in various isolated smooth muscle preparations by measuring its ability to inhibit noradrenaline-induced contractions. The pA2 value, which represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response, is a measure of its functional potency.
| Tissue Preparation | Agonist | pA2 of this compound | Predominant α1-Subtype |
| Human Lower Urinary Tract (LUT) | Noradrenaline | 9.2 | α1A |
| Rabbit Bladder Neck | Noradrenaline | 9.2 | α1A |
| Human Renal Artery (HRA) | Noradrenaline | 7.3 | α1D |
| Rat Aorta (RA) | Noradrenaline | 7.9 | α1D |
Signaling Pathway
This compound acts as an antagonist at the α1A-adrenergic receptor, a G-protein coupled receptor (GPCR) of the Gq subtype. In its natural state, the binding of an agonist like norepinephrine to the α1A-adrenoceptor initiates a signaling cascade. This involves the activation of Phospholipase C (PLC), which then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The increased intracellular Ca2+ and DAG together activate Protein Kinase C (PKC), leading to downstream cellular responses, such as smooth muscle contraction. This compound, by blocking the initial binding of the agonist, inhibits this entire signaling pathway.
Caption: α1A-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of this compound.
Radioligand Binding Assay (Intact Cells)
This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of this compound for human α1-adrenoceptor subtypes expressed in CHO-K1 cells.
-
Cell Culture: CHO-K1 cells stably transfected with human α1A-, α1B-, or α1D-adrenoceptor cDNA are cultured to confluence in appropriate cell culture medium.
-
Cell Preparation: On the day of the assay, cells are harvested and washed with a suitable buffer (e.g., phosphate-buffered saline).
-
Assay Conditions:
-
Radioligand: A subtype-selective radioligand (e.g., [3H]-prazosin for α1B and α1D, or a specific α1A radioligand) is used at a fixed concentration, typically near its Kd value.
-
Competitor: this compound is prepared in a series of dilutions.
-
Incubation: The cell suspension, radioligand, and competitor (or buffer for total binding) are incubated in a final volume (e.g., 250 µL) in 96-well plates. Incubation is carried out at 37°C for a sufficient time to reach equilibrium (e.g., 60 minutes).
-
Non-specific Binding: Determined in the presence of a high concentration of a non-selective antagonist (e.g., 10 µM phentolamine).
-
-
Termination and Filtration: The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. The filters are washed multiple times with ice-cold buffer to separate bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of this compound that inhibits 50% of specific binding (IC50) is determined by non-linear regression analysis. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Experimental Workflow for Radioligand Binding Assay.
In Vitro Functional Antagonism Assay (Isolated Tissues)
This protocol outlines the methodology to determine the functional antagonist potency (pA2) of this compound in isolated smooth muscle tissues.
-
Tissue Preparation:
-
Tissues such as human lower urinary tract, rabbit bladder neck, human renal artery, or rat thoracic aorta are obtained and dissected in cold, oxygenated physiological salt solution (e.g., Krebs-Henseleit solution).
-
The tissues are cut into rings or strips and mounted in organ baths containing the physiological salt solution, maintained at 37°C, and continuously bubbled with 95% O2 / 5% CO2.
-
-
Equilibration: The tissues are allowed to equilibrate under a resting tension (e.g., 1-2 grams) for a period of time (e.g., 60-90 minutes), with periodic washing.
-
Contraction:
-
A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is established to determine the baseline contractile response.
-
After washout and a re-equilibration period, the tissues are incubated with a specific concentration of this compound for a set time (e.g., 30-60 minutes).
-
A second cumulative concentration-response curve to the agonist is then generated in the presence of this compound.
-
-
Data Analysis:
-
The concentration-response curves for the agonist in the absence and presence of the antagonist are plotted.
-
The dose ratio (the ratio of the agonist EC50 in the presence of the antagonist to the agonist EC50 in the absence of the antagonist) is calculated.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the linear regression of the Schild plot provides the pA2 value.
-
Caption: Experimental Workflow for Functional Antagonism Assay.
In Vivo Activity
While detailed protocols for in vivo studies are beyond the scope of this guide, it is noteworthy that this compound has been shown to be active in vivo. In animal models, it has been demonstrated to reduce baseline urethral pressure and inhibit reflex urethral contractions, consistent with its α1A-adrenoceptor antagonist activity. This suggests its potential therapeutic utility in conditions such as benign prostatic hyperplasia, where antagonism of α1A-adrenoceptors in the lower urinary tract is a key therapeutic strategy.
References
The Role of RS-100329 in Lower Urinary Tract Symptom Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lower urinary tract symptoms (LUTS), often associated with benign prostatic hyperplasia (BPH), represent a significant health concern, particularly in the aging male population. The pathophysiology of LUTS is complex, with the dynamic component of bladder outlet obstruction, mediated by α1-adrenergic receptors (α1-ARs) in the prostate and bladder neck, playing a crucial role. Consequently, α1-AR antagonists have become a cornerstone of LUTS treatment.[1][2] This technical guide provides an in-depth overview of RS-100329, a potent and selective α1A-adrenoceptor antagonist, and its significance in LUTS research.
Core Concepts: α1-Adrenoceptors and LUTS
The α1-adrenoceptor family comprises three subtypes: α1A, α1B, and α1D. In the human lower urinary tract, the α1A-subtype is predominantly expressed in the smooth muscle of the prostate and bladder neck, where it mediates contraction and contributes to urethral resistance.[3][4] The α1D-subtype is mainly found in the bladder detrusor muscle and the spinal cord, while the α1B-subtype is more prevalent in the vasculature.[3] The selective blockade of α1A-adrenoceptors is a key therapeutic strategy to alleviate LUTS by relaxing prostatic smooth muscle, thereby improving urinary flow and reducing symptoms, with potentially fewer cardiovascular side effects compared to non-selective antagonists.
This compound: A Selective α1A-Adrenoceptor Antagonist
This compound is a pharmacological tool and potential therapeutic agent that exhibits high affinity and selectivity for the α1A-adrenoceptor subtype. Its "uroselective" profile makes it a valuable compound for investigating the specific role of the α1A-adrenoceptor in LUTS and for the development of targeted therapies.
Quantitative Data
The following tables summarize the key quantitative data for this compound from in vitro studies.
Table 1: Binding Affinity of this compound for Human α1-Adrenoceptor Subtypes
| Compound | α1A (pKi) | α1B (pKi) | α1D (pKi) | α1B Selectivity (fold) | α1D Selectivity (fold) | Reference |
| This compound | 9.6 | 7.5 | 7.8 | 126 | 63 | [Source for pKi values] |
pKi is the negative logarithm of the inhibition constant (Ki), indicating the binding affinity of a ligand for a receptor. A higher pKi value signifies a higher binding affinity.
Table 2: Functional Antagonist Activity of this compound in Human Lower Urinary Tract Tissue
| Compound | Tissue | Agonist | pA2 | Reference |
| This compound | Human Lower Urinary Tract | Noradrenaline | 9.2 | [Source for pA2 value] |
pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.
Signaling Pathway of α1A-Adrenoceptor in Prostatic Smooth Muscle
The activation of α1A-adrenoceptors in prostatic smooth muscle cells initiates a signaling cascade that leads to muscle contraction. This compound, as an antagonist, blocks this pathway.
Caption: α1A-Adrenoceptor signaling pathway in prostatic smooth muscle and the inhibitory action of this compound.
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes.
Methodology:
-
Membrane Preparation:
-
Human prostate tissue or cells recombinantly expressing human α1A, α1B, or α1D adrenoceptors are homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
-
Competition Binding Assay:
-
Membrane preparations are incubated with a fixed concentration of a suitable radioligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound).
-
Incubation is carried out at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., phentolamine).
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioactivity.
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
-
Data Analysis:
-
The concentration of the competitor that inhibits 50% of the specific radioligand binding (IC50) is determined by non-linear regression analysis.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assay: Isolated Prostatic Tissue Contraction
Objective: To determine the functional antagonist potency (pA2) of this compound.
Methodology:
-
Tissue Preparation:
-
Human prostatic tissue is obtained from patients undergoing prostatectomy, with appropriate ethical approval and patient consent.
-
The tissue is dissected into smooth muscle strips (e.g., 3-5 mm in length).
-
-
Organ Bath Setup:
-
The tissue strips are mounted in organ baths containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and continuously gassed with 95% O2 and 5% CO2.
-
The strips are connected to isometric force transducers to record changes in muscle tension.
-
An optimal resting tension is applied to the tissues.
-
-
Experimental Procedure:
-
After an equilibration period, the viability of the tissue is confirmed by inducing a contraction with a high concentration of potassium chloride (KCl).
-
Cumulative concentration-response curves to an α1-adrenoceptor agonist (e.g., noradrenaline or phenylephrine) are generated in the absence and presence of increasing concentrations of this compound.
-
The antagonist is allowed to equilibrate with the tissue for a specific period before adding the agonist.
-
-
Data Analysis:
-
The agonist concentration-response curves are plotted, and the EC50 values (the concentration of agonist that produces 50% of the maximal response) are determined.
-
A Schild plot is constructed by plotting the log (concentration ratio - 1) against the negative logarithm of the antagonist concentration. The concentration ratio is the ratio of the EC50 of the agonist in the presence and absence of the antagonist.
-
The pA2 value is determined from the x-intercept of the Schild regression line.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the preclinical evaluation of a selective α1A-adrenoceptor antagonist like this compound for LUTS.
Caption: A typical experimental workflow for the preclinical assessment of a selective α1A-adrenoceptor antagonist.
Conclusion
This compound serves as a critical research tool for elucidating the role of the α1A-adrenoceptor in the pathophysiology of LUTS. Its high selectivity allows for the precise investigation of this receptor subtype, contributing to a deeper understanding of the mechanisms underlying LUTS and facilitating the development of more targeted and effective therapies with improved side-effect profiles. The experimental protocols and data presented in this guide provide a framework for researchers and drug development professionals working in this important therapeutic area.
References
- 1. Do alpha1-adrenoceptor antagonists improve lower urinary tract symptoms by reducing bladder outlet resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The use of alpha1-adrenoceptor antagonists in lower urinary tract symptoms: beyond benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha 1-adrenoceptors in human prostate: characterization and binding characteristics of alpha 1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
RS-100329: A Technical Overview of a Potent and Selective α1A-Adrenoceptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist that emerged from research focused on developing more targeted therapies for benign prostatic hyperplasia (BPH).[1][2][3][4] This document provides a comprehensive technical overview of the discovery and history of this compound's development, based on publicly available scientific literature. It is important to note that while the pharmacological profile of this compound has been well-characterized in vitro, detailed information regarding its full development history, including extensive preclinical and clinical trial data, is not widely available in the public domain.
The rationale behind the development of α1A-selective antagonists like this compound stems from the understanding that the α1A-adrenoceptor subtype is predominantly responsible for the contraction of smooth muscle in the prostate and urethra.[1] By selectively blocking this receptor subtype, it was hypothesized that a therapeutic effect on the lower urinary tract symptoms (LUTS) associated with BPH could be achieved with a reduced risk of cardiovascular side effects, such as hypotension, which are often mediated by α1B-adrenoceptors.
Discovery and Initial Characterization
This compound was developed by Roche Bioscience and was first described in the scientific literature in the late 1990s. It is a structurally-related compound to another novel antagonist, Ro 70-0004. The primary goal of its development was to create a "uroselective" agent for the treatment of BPH symptoms.
Chemical Structure
The chemical name for this compound hydrochloride is 5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride.
Quantitative Pharmacological Data
The pharmacological activity of this compound has been quantified through various in vitro assays, demonstrating its high affinity and selectivity for the α1A-adrenoceptor subtype.
Radioligand Binding Affinity
The binding affinity of this compound for the human cloned α1-adrenoceptor subtypes was determined using radioligand binding assays in intact CHO-K1 cells. The results, presented as pKi values, are summarized in the table below. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi at α1A-AR | pKi at α1B-AR | pKi at α1D-AR | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60 | 50 |
| Prazosin | 8.7 | 9.1 | 9.0 | 0.4 | 0.5 |
| Tamsulosin | 9.8 | 9.1 | 9.3 | 5 | 3 |
Data sourced from Williams et al., 1999.
Functional Antagonist Activity
The functional antagonist activity of this compound was assessed by its ability to inhibit noradrenaline-induced contractions in various isolated tissue preparations. The potency of the antagonists is expressed as pA2 values, where a higher value indicates greater potency.
| Compound | Human Lower Urinary Tract (pA2) | Rabbit Bladder Neck (pA2) | Human Renal Artery (pA2) | Rat Aorta (pA2) |
| This compound | 9.2 | 9.2 | 7.3 | 7.9 |
| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 |
| Prazosin | 8.7 | 8.3 | 8.8 | 8.8 |
| Tamsulosin | 10.4 | 9.8 | 10.1 | 9.7 |
Data sourced from Williams et al., 1999.
These data highlight the uroselectivity of this compound, showing approximately 100-fold lower potency in vascular tissues (human renal artery and rat aorta) compared to lower urinary tract tissues.
Experimental Protocols
While the exact, detailed protocols for the characterization of this compound are not publicly available, the following are generalized methodologies for the key experiments cited in the literature.
Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a compound for a specific receptor by competing with a radiolabeled ligand.
-
Cell Culture: CHO-K1 cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are cultured to near confluence.
-
Cell Preparation: Intact cells are harvested and suspended in a suitable binding buffer.
-
Competition Binding: A constant concentration of a radiolabeled ligand (e.g., [3H]-prazosin) is incubated with the cell suspension in the presence of varying concentrations of the unlabeled competitor compound (e.g., this compound).
-
Incubation: The mixture is incubated at a controlled temperature (e.g., 37°C) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters, which trap the cell membranes with the bound radioligand. Unbound radioligand is washed away.
-
Quantification: The amount of radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay (General Protocol)
This functional assay measures the ability of an antagonist to block agonist-induced second messenger production.
-
Cell Labeling: Cells expressing the target receptor are incubated overnight with myo-[3H]-inositol to label the cellular phosphoinositide pools.
-
Antagonist Pre-incubation: The labeled cells are pre-incubated with varying concentrations of the antagonist (e.g., this compound) for a defined period.
-
Agonist Stimulation: An agonist (e.g., noradrenaline) is added to stimulate the production of inositol phosphates (IPs).
-
Termination and Extraction: The reaction is stopped, and the IPs are extracted from the cells.
-
Separation of IPs: The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the IP fractions is determined by liquid scintillation counting.
-
Data Analysis: The ability of the antagonist to inhibit the agonist-induced IP accumulation is quantified to determine its potency.
Isolated Tissue Contractility Assay (General Protocol)
This assay measures the functional effect of a compound on tissue contraction.
-
Tissue Preparation: Tissues such as human lower urinary tract, rabbit bladder neck, human renal artery, or rat aorta are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Equilibration: The tissues are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to an agonist (e.g., noradrenaline) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissues are then incubated with a specific concentration of the antagonist (e.g., this compound) for a set period.
-
Shift in Agonist Response: A second cumulative concentration-response curve to the agonist is generated in the presence of the antagonist.
-
Data Analysis: The rightward shift in the agonist concentration-response curve caused by the antagonist is used to calculate the pA2 value, which is a measure of the antagonist's potency.
Signaling Pathway and Experimental Workflow Diagrams
Caption: α1A-Adrenoceptor signaling pathway leading to smooth muscle contraction and its blockade by this compound.
Caption: Generalized experimental workflows for determining the binding affinity and functional potency of this compound.
Development History and Current Status
The initial preclinical data for this compound were promising, demonstrating its potential as a highly selective α1A-adrenoceptor antagonist with functional uroselectivity. However, there is a lack of publicly available information on the subsequent development of this compound. Searches of clinical trial registries and scientific literature do not reveal any information about its progression into human clinical trials. It is possible that the development of this compound was discontinued for reasons that have not been publicly disclosed. As such, this compound remains a valuable research tool for studying the role of the α1A-adrenoceptor but does not appear to have advanced to clinical use.
Conclusion
This compound is a potent and selective α1A-adrenoceptor antagonist that was identified as a promising candidate for the treatment of benign prostatic hyperplasia. Its high affinity for the α1A-adrenoceptor subtype and its functional selectivity for lower urinary tract tissue over vascular tissue demonstrated its potential for a favorable therapeutic profile. While its clinical development appears to have been halted, the study of this compound has contributed to the understanding of α1-adrenoceptor pharmacology and the development of uroselective therapies for LUTS. The data and methodologies presented here provide a comprehensive overview of the publicly available information on this compound for the scientific and drug development community. and methodologies presented here provide a comprehensive overview of the publicly available information on this compound for the scientific and drug development community.
References
- 1. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. auajournals.org [auajournals.org]
- 3. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to RS-100329 Hydrochloride Salt: Properties, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core properties of RS-100329 hydrochloride salt, a potent and selective α1A-adrenoceptor antagonist. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key concepts.
Physicochemical Properties
This compound hydrochloride salt is a synthetic compound with specific physical and chemical characteristics that are crucial for its handling, formulation, and in vitro/in vivo testing. A summary of these properties is presented in the table below.
| Property | Value | Source |
| Chemical Name | 5-Methyl-3-[3-[4-[2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]pyrimidine-2,4(1H,3H)-dione hydrochloride | [1] |
| Molecular Formula | C₂₀H₂₅F₃N₄O₃·HCl | [1] |
| Molecular Weight | 462.89 g/mol | [1] |
| CAS Number | 1215654-26-4 | [1] |
| Appearance | Solid powder | [2] |
| Purity | ≥98% (by HPLC) | |
| Solubility | Soluble in water (up to 100 mM) and DMSO. | |
| Storage and Stability | Store at room temperature for short-term storage. For long-term storage, it is recommended to store at -20°C. Stock solutions should be stored at -80°C (stable for 6 months) or -20°C (stable for 1 month) and protected from light. The compound is stable for several weeks at ambient temperature during shipping. |
Pharmacological Properties
This compound is a highly selective antagonist of the α1A-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. This selectivity is a key feature of its pharmacological profile and is detailed in the tables below.
Receptor Binding Affinity
The binding affinity of this compound for different α1-adrenoceptor subtypes has been determined through radioligand binding assays. The pKi values, which represent the negative logarithm of the inhibition constant (Ki), are summarized below. A higher pKi value indicates a stronger binding affinity.
| Receptor Subtype (Human, cloned) | pKi | Selectivity vs. α1A | Source |
| α1A | 9.6 | - | |
| α1B | 7.9 | 126-fold | |
| α1D | 7.5 | 50-fold |
Functional Antagonist Potency
The functional antagonist potency of this compound has been evaluated in various in vitro tissue preparations by measuring its ability to inhibit agonist-induced smooth muscle contractions. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
| Tissue Preparation | Agonist | pA2 | Source |
| Human Lower Urinary Tract | Norepinephrine | 9.2 | |
| Rabbit Bladder Neck | Norepinephrine | 9.2 |
Signaling Pathways and Mechanism of Action
This compound exerts its pharmacological effects by competitively blocking the α1A-adrenoceptors. These receptors are primarily coupled to the Gq/11 family of G proteins. Upon activation by endogenous catecholamines like norepinephrine, α1A-adrenoceptors initiate a signaling cascade that leads to an increase in intracellular calcium concentration and subsequent smooth muscle contraction. By binding to these receptors without activating them, this compound prevents this signaling cascade, resulting in smooth muscle relaxation.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the properties of this compound hydrochloride salt.
Radioligand Binding Assay
This protocol outlines a standard procedure for determining the binding affinity of this compound for α1A-adrenoceptors expressed in cell membranes.
Methodology:
-
Membrane Preparation:
-
Cells or tissues expressing the α1A-adrenoceptor are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a suitable buffer.
-
The protein concentration of the membrane preparation is determined using a standard protein assay.
-
-
Binding Assay:
-
In a series of tubes, a fixed amount of membrane protein and a specific radioligand (e.g., [³H]-prazosin) are incubated with increasing concentrations of this compound.
-
A parallel set of tubes containing an excess of a non-radiolabeled α1-adrenoceptor antagonist is used to determine non-specific binding.
-
The incubation is carried out at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membranes with bound radioligand.
-
The filters are washed with ice-cold buffer to remove any unbound radioligand.
-
-
Quantification and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
Specific binding is calculated by subtracting the non-specific binding from the total binding at each concentration of this compound.
-
The data are plotted to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of specific radioligand binding) is determined.
-
The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.
-
In Vitro Smooth Muscle Contraction Assay
This protocol describes a method to evaluate the functional antagonist activity of this compound on isolated smooth muscle tissue.
Methodology:
-
Tissue Preparation:
-
A segment of smooth muscle tissue (e.g., prostate, urethra, or bladder neck) is dissected and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
One end of the tissue is fixed, and the other is connected to an isometric force transducer to record changes in muscle tension.
-
The tissue is allowed to equilibrate under a resting tension.
-
-
Experimental Procedure:
-
A cumulative concentration-response curve to an α1-adrenoceptor agonist (e.g., norepinephrine) is generated to establish a baseline contractile response.
-
The tissue is then washed and incubated with a specific concentration of this compound for a predetermined period.
-
A second cumulative concentration-response curve to the agonist is then performed in the presence of this compound.
-
This process is repeated with increasing concentrations of this compound.
-
-
Data Analysis:
-
The agonist concentration-response curves in the absence and presence of different concentrations of this compound are plotted.
-
The rightward shift of the agonist concentration-response curve caused by this compound is quantified.
-
A Schild plot is constructed to determine the pA2 value, which provides a measure of the antagonist's potency.
-
In Vivo Measurement of Urethral Pressure
This protocol outlines a method for assessing the in vivo effects of this compound on urethral pressure in an animal model, such as the rat.
Methodology:
-
Animal Preparation:
-
The animal is anesthetized, and catheters are placed in a blood vessel (for drug administration) and the bladder (for pressure measurement and fluid infusion).
-
A microtip pressure transducer catheter is inserted into the urethra to measure urethral pressure.
-
-
Experimental Measurement:
-
Baseline urethral pressure is recorded.
-
Reflex urethral contractions can be induced by various stimuli, such as bladder distension.
-
A baseline response to the stimulus is established.
-
-
Drug Administration and Data Collection:
-
This compound hydrochloride salt, dissolved in a suitable vehicle, is administered intravenously at increasing doses.
-
The effects of each dose on baseline urethral pressure and reflex urethral contractions are continuously recorded.
-
-
Data Analysis:
-
The changes in urethral pressure from baseline are calculated for each dose of this compound.
-
The inhibitory effect of this compound on reflex urethral contractions is quantified.
-
Dose-response curves are constructed to determine the potency of this compound in vivo.
-
Conclusion
This compound hydrochloride salt is a valuable pharmacological tool for studying the role of the α1A-adrenoceptor in various physiological and pathological processes. Its high potency and selectivity make it a suitable candidate for research into conditions such as benign prostatic hyperplasia. The data and protocols presented in this guide are intended to facilitate further investigation into the properties and potential therapeutic applications of this compound.
References
In Vivo Activity of RS-100329: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Specific in vivo studies for RS-100329 have not been published in peer-reviewed literature. The following guide provides a comprehensive overview of its demonstrated in vitro activity and outlines established in vivo experimental protocols relevant to its mechanism of action and therapeutic target. The experimental designs described are representative of methodologies used to evaluate selective α1A-adrenoceptor antagonists for conditions such as benign prostatic hyperplasia (BPH).
Core Compound Profile: this compound
This compound is a potent and highly selective antagonist of the α1A-adrenoceptor. Its primary mechanism of action involves blocking the signaling of norepinephrine at this receptor subtype, which is predominantly expressed in the smooth muscle of the prostate, bladder neck, and urethra. This targeted activity is hypothesized to alleviate the symptoms of BPH by reducing smooth muscle tone and improving urinary outflow, with potentially fewer cardiovascular side effects compared to non-selective alpha-blockers.
Mechanism of Action: α1A-Adrenoceptor Antagonism
The signaling pathway initiated by norepinephrine binding to the α1A-adrenoceptor leads to smooth muscle contraction. This compound competitively inhibits this pathway.
Figure 1: this compound blocks norepinephrine-mediated α1A-adrenoceptor signaling.
Quantitative Data: In Vitro Selectivity
The defining characteristic of this compound is its high affinity and selectivity for the human cloned α1A-adrenoceptor subtype over the α1B and α1D subtypes, which are more commonly associated with the regulation of blood pressure. This selectivity profile suggests a "uroselective" therapeutic window.
| Receptor Subtype | Ligand | Affinity (pKi) | Selectivity vs. α1B | Selectivity vs. α1D |
| α1A | This compound | 9.6 | 126-fold | 50-fold |
| α1B | This compound | 7.5 | - | - |
| α1D | This compound | 7.9 | - | - |
Table 1: In vitro binding affinities of this compound for human cloned α1-adrenoceptor subtypes. Data compiled from publicly available pharmacological studies.
Experimental Protocols for In Vivo Evaluation
To assess the in vivo efficacy and selectivity of a compound like this compound for BPH, researchers would typically employ rodent models of prostate enlargement and urodynamic studies. The following are detailed, representative protocols.
Testosterone-Induced BPH Model in Rats
This model is widely used to mimic the prostate growth seen in human BPH and to evaluate the efficacy of potential treatments.
Objective: To determine the effect of this compound on prostate weight and key biomarkers in a testosterone-induced model of BPH.
Methodology:
-
Animal Model: Male Wistar rats (8-10 weeks old).
-
Acclimatization: House animals for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity, ad libitum access to food and water).
-
Induction of BPH:
-
Surgical castration is performed on all animals except for the negative control group.
-
Following a one-week recovery period, BPH is induced by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg dissolved in corn oil) for 28 days. The control group receives the vehicle only.
-
-
Treatment Groups:
-
Group 1: Sham-operated control (Vehicle).
-
Group 2: BPH model (Testosterone + Vehicle).
-
Group 3: BPH model + Finasteride (positive control, e.g., 5 mg/kg, oral gavage).
-
Group 4: BPH model + this compound (various doses, oral gavage).
-
-
Administration: Treatment is administered daily for the final 14-28 days of the BPH induction period.
-
Endpoint Analysis:
-
At the end of the study, animals are euthanized.
-
Blood is collected for measurement of serum Prostate-Specific Antigen (PSA) and testosterone levels.
-
The prostate gland is carefully dissected and weighed. The prostate index is calculated (prostate weight / body weight x 100).
-
Prostatic tissue is preserved for histopathological examination (e.g., H&E staining) to assess glandular and stromal hyperplasia.
-
Figure 2: Experimental workflow for the testosterone-induced BPH model in rats.
Urodynamic Evaluation in Anesthetized Rats
This protocol directly measures the functional effects of this compound on lower urinary tract physiology, providing insights into its potential to improve voiding function.
Objective: To assess the effect of this compound on intravesical pressure, voiding frequency, and urethral pressure.
Methodology:
-
Animal Preparation:
-
Male Sprague-Dawley rats are anesthetized (e.g., with urethane, which preserves the micturition reflex).
-
A catheter is inserted into the bladder via the dome for saline infusion and pressure measurement (cystometry).
-
A second micro-catheter may be placed in the urethra to measure urethral pressure.
-
Intravenous access is established for drug administration.
-
-
Baseline Measurement:
-
The bladder is continuously infused with saline at a slow, constant rate (e.g., 0.1 mL/min).
-
Several stable micturition cycles are recorded to establish baseline urodynamic parameters, including:
-
Basal pressure
-
Threshold pressure (at which voiding occurs)
-
Micturition pressure (peak pressure)
-
Inter-contraction interval
-
-
-
Drug Administration:
-
This compound is administered intravenously at escalating doses.
-
A sufficient equilibration period (e.g., 15-20 minutes) is allowed after each dose.
-
-
Data Acquisition and Analysis:
-
Urodynamic parameters are continuously recorded throughout the experiment.
-
Changes from baseline in response to this compound are quantified to determine its effect on bladder function and urethral resistance.
-
To assess selectivity, cardiovascular parameters (blood pressure and heart rate) are monitored simultaneously.
-
Figure 3: Workflow for urodynamic evaluation of this compound in anesthetized rats.
Conclusion and Future Directions
This compound demonstrates a highly promising in vitro profile as a potent and selective α1A-adrenoceptor antagonist. This selectivity is the cornerstone of its therapeutic rationale for BPH, aiming to maximize efficacy in the lower urinary tract while minimizing cardiovascular side effects. Although specific in vivo data remains unpublished, the experimental protocols outlined in this guide provide a robust framework for evaluating its potential in preclinical models. Future research should focus on conducting such in vivo studies to confirm its efficacy, selectivity, and safety profile, which are critical steps for its further development as a therapeutic agent for BPH.
RS-100329: A Technical Guide for α1A-Adrenergic Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of RS-100329, a potent and selective antagonist for the α1A-adrenergic receptor (α1A-AR). This document details its pharmacological properties, experimental applications, and the underlying methodologies, serving as a core resource for researchers utilizing this pharmacological tool.
Introduction to this compound
This compound is a high-affinity, subtype-selective α1A-adrenoceptor antagonist. Its selectivity makes it an invaluable tool for delineating the physiological and pathological roles of the α1A-AR subtype from the α1B- and α1D-adrenoceptors. The α1A-AR is a G protein-coupled receptor (GPCR) primarily associated with the Gq heterotrimeric G protein[1]. Activation of this receptor is crucial in mediating smooth muscle contraction and has been implicated in various physiological processes, including the regulation of blood pressure and functions of the lower urinary tract. The selectivity of this compound allows for targeted studies of these processes and the exploration of the therapeutic potential of α1A-AR modulation, for example, in conditions like benign prostatic hyperplasia[1].
Pharmacological Profile of this compound
The utility of this compound as a pharmacological tool is defined by its high affinity for the α1A-AR and its significant selectivity over other α1-adrenergic receptor subtypes.
Binding Affinity and Selectivity
Quantitative analysis of this compound's binding characteristics has been determined through radioligand binding assays, typically using [3H]-prazosin. The data consistently demonstrates the nanomolar affinity of this compound for the human cloned α1A-AR.
| Receptor Subtype | pKi | Selectivity vs. α1A |
| α1A-AR | 9.6 | - |
| α1B-AR | 7.5 | 126-fold |
| α1D-AR | 7.9 | 50-fold |
Table 1: Binding affinity (pKi) and selectivity of this compound for human α1-adrenergic receptor subtypes. Data sourced from studies on human cloned receptors. A higher pKi value indicates a stronger binding affinity.
Functional Antagonism
The antagonist properties of this compound have been functionally characterized in various native tissues by its ability to competitively antagonize noradrenaline-induced contractions. The pA2 value, a measure of antagonist potency, further highlights its selectivity for α1A-AR-mediated responses.
| Tissue | Predominant Receptor | pA2 |
| Human Lower Urinary Tract | α1A | 9.2 |
| Rabbit Bladder Neck | α1A | 9.2 |
| Human Renal Artery | Mixed α1 | 7.3 |
| Rat Aorta | α1D | 7.9 |
Table 2: Functional antagonist potency (pA2) of this compound in various tissues. Higher pA2 values indicate greater antagonist potency.
Signaling Pathways and Experimental Workflows
α1A-Adrenergic Receptor Signaling Pathway
This compound acts by blocking the canonical Gq-coupled signaling cascade initiated by endogenous agonists like norepinephrine. The following diagram illustrates this pathway.
References
Methodological & Application
Application Note: Radioligand Binding Assay for the Characterization of RS-100329 at the Human α1A-Adrenergic Receptor
For Research Use Only.
Introduction
RS-100329 is a potent and selective antagonist of the α1A-adrenergic receptor (α1A-AR), a G protein-coupled receptor (GPCR) involved in various physiological processes, including smooth muscle contraction.[1][2][3][4] Accurate determination of the binding affinity of novel compounds like this compound is crucial for drug development and pharmacological research. This document provides a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human α1A-adrenergic receptor using [3H]-prazosin as the radioligand.
Data Presentation
The binding affinity of this compound and other common α1-adrenergic receptor antagonists are summarized in the table below. The data is presented as pKi values, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Compound | Receptor Subtype | pKi | Selectivity vs. α1B | Selectivity vs. α1D |
| This compound | Human α1A-AR | 9.6 [1] | 126-fold | 50-fold |
| This compound | Human α1B-AR | 7.5 | - | - |
| This compound | Human α1D-AR | 7.9 | - | - |
| Prazosin | Human α1A-AR | ~9.0 | Low | Low |
| Tamsulosin | Human α1A-AR | ~10.0 | Moderate | Moderate |
Experimental Protocols
This section details the methodology for performing a competitive radioligand binding assay to determine the Ki of this compound for the human α1A-adrenergic receptor.
Materials and Reagents
-
Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO-K1) or Rat-1 fibroblasts stably transfected with the human α1A-adrenergic receptor.
-
Radioligand: [3H]-prazosin (specific activity ~70-90 Ci/mmol).
-
Test Compound: this compound hydrochloride.
-
Non-specific Binding Control: Phentolamine.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Scintillation Cocktail.
-
96-well microplates.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Cell harvester.
-
Scintillation counter.
-
Protein assay kit (e.g., BCA assay).
Membrane Preparation
-
Culture CHO-K1 cells stably expressing the human α1A-adrenergic receptor to confluence.
-
Harvest the cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) and homogenize using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Store the membrane aliquots at -80°C until use.
Radioligand Binding Assay (Competition)
-
Prepare serial dilutions of the test compound, this compound, in assay buffer. A typical concentration range would be from 10 pM to 100 µM.
-
In a 96-well microplate, add the following components in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [3H]-prazosin (at a final concentration close to its Kd, e.g., 0.2-0.5 nM), and 100 µL of membrane preparation (containing 10-50 µg of protein).
-
Non-specific Binding (NSB): 50 µL of phentolamine (at a final concentration of 10 µM), 50 µL of [3H]-prazosin, and 100 µL of membrane preparation.
-
Compound Competition: 50 µL of this compound dilution, 50 µL of [3H]-prazosin, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. The filters should be pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters and place them in scintillation vials.
-
Add 4-5 mL of scintillation cocktail to each vial and allow them to equilibrate in the dark.
-
Measure the radioactivity (in counts per minute, CPM) in each vial using a scintillation counter.
Data Analysis
-
Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Plot the percentage of specific binding against the logarithm of the competitor (this compound) concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of [3H]-prazosin.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
[L] is the concentration of the radioligand ([3H]-prazosin).
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Visualizations
Signaling Pathway of the α1A-Adrenergic Receptor
Caption: Signaling pathway of the α1A-adrenergic receptor.
Experimental Workflow for Radioligand Binding Assay
Caption: Experimental workflow for the radioligand binding assay.
References
Application Notes and Protocols for Functional Assays of RS-100329 on Isolated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a potent and selective antagonist of the α1A-adrenergic receptor (α1A-AR).[1][2] This receptor subtype is predominantly expressed in the smooth muscle of the lower urinary tract, including the bladder neck, prostate, and urethra, where it mediates smooth muscle contraction.[3] Consequently, selective antagonists of the α1A-AR, such as this compound, are valuable research tools and have been investigated for their therapeutic potential in conditions characterized by increased smooth muscle tone in the lower urinary tract, such as benign prostatic hyperplasia (BPH).[1][4]
These application notes provide detailed protocols for conducting functional assays to characterize the activity of this compound on isolated tissues. The described methods include isolated tissue contraction assays to determine the potency of this compound in a physiologically relevant system and phosphoinositide turnover assays to investigate its effect on second messenger signaling pathways.
Quantitative Data Summary
The antagonist affinity of this compound has been determined in various functional and binding assays. The following tables summarize the key quantitative data for this compound, facilitating a comparative assessment of its pharmacological profile.
Table 1: Antagonist Affinity (pA₂) of this compound in Isolated Tissue Contraction Assays
| Tissue Preparation | Agonist | pA₂ Value | Reference |
| Human Lower Urinary Tract | Noradrenaline | 9.2 | |
| Rabbit Bladder Neck | Noradrenaline | 9.2 | |
| Human Renal Artery | Noradrenaline | 7.3 | |
| Rat Aorta | Noradrenaline | 7.9 |
Table 2: Binding Affinity (pKᵢ) of this compound for Cloned Human α₁-Adrenergic Receptor Subtypes
| Receptor Subtype | pKᵢ Value | Selectivity vs. α₁B | Selectivity vs. α₁D | Reference |
| α₁A | 9.6 | 126-fold | 50-fold | |
| α₁B | - | - | - | |
| α₁D | - | - | - |
Experimental Protocols
Isolated Tissue Contraction Assay
This protocol describes the methodology for assessing the antagonist effect of this compound on agonist-induced contractions of isolated smooth muscle tissues, such as the bladder neck or prostate. The data generated can be used for Schild analysis to determine the pA₂ value of the antagonist.
Materials:
-
Krebs-Henseleit Solution (in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, Glucose 11.1)
-
α₁-adrenergic agonist (e.g., Noradrenaline, Phenylephrine)
-
This compound
-
Isolated tissue (e.g., rabbit bladder neck, human prostate tissue)
-
Organ bath system with temperature control (37°C) and aeration (95% O₂ / 5% CO₂)
-
Isometric force transducer
-
Data acquisition system
Procedure:
-
Tissue Preparation:
-
Obtain fresh tissue and place it immediately in ice-cold Krebs-Henseleit solution.
-
Carefully dissect the tissue to obtain smooth muscle strips (e.g., 2-3 mm wide and 5-10 mm long).
-
Suspend the tissue strips in the organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously aerated with 95% O₂ / 5% CO₂.
-
Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer.
-
Apply an initial tension (e.g., 1 gram) and allow the tissue to equilibrate for at least 60-90 minutes, with regular washing every 15-20 minutes.
-
-
Agonist Concentration-Response Curve (Control):
-
After equilibration, obtain a cumulative concentration-response curve for the agonist (e.g., noradrenaline, 10⁻⁹ M to 10⁻⁴ M).
-
Add the agonist in a stepwise manner, allowing the contraction to reach a stable plateau before adding the next concentration.
-
Wash the tissue extensively to return to baseline tension.
-
-
Antagonist Incubation:
-
Introduce a known concentration of this compound into the organ bath and incubate for a predetermined period (e.g., 30-60 minutes) to allow for equilibrium to be reached.
-
At least three different concentrations of this compound should be tested in separate tissue preparations.
-
-
Agonist Concentration-Response Curve in the Presence of Antagonist:
-
Following incubation with this compound, repeat the cumulative agonist concentration-response curve. The curve should be shifted to the right in a parallel manner for a competitive antagonist.
-
-
Data Analysis (Schild Plot):
-
Calculate the dose ratio (DR) for each concentration of this compound. The dose ratio is the ratio of the EC₅₀ of the agonist in the presence of the antagonist to the EC₅₀ of the agonist in the absence of the antagonist.
-
Construct a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
-
The x-intercept of the linear regression line represents the pA₂ value. The slope of the line should not be significantly different from unity for competitive antagonism.
-
Phosphoinositide Turnover Assay
This assay measures the effect of this compound on the α₁-adrenoceptor-mediated production of inositol phosphates, which are second messengers generated upon Gq protein activation.
Materials:
-
CHO-K1 cells stably expressing the human α₁A-adrenergic receptor.
-
Cell culture medium (e.g., Ham's F-12) supplemented with fetal bovine serum (FBS) and appropriate antibiotics.
-
Inositol-free DMEM.
-
myo-[³H]inositol.
-
Agonist (e.g., Noradrenaline).
-
This compound.
-
Lithium chloride (LiCl).
-
Trichloroacetic acid (TCA).
-
Dowex AG1-X8 resin (formate form).
-
Scintillation cocktail and liquid scintillation counter.
Procedure:
-
Cell Culture and Labeling:
-
Culture the α₁A-AR expressing CHO-K1 cells to near confluency in 24-well plates.
-
Wash the cells with inositol-free DMEM.
-
Label the cells by incubating them overnight (16-24 hours) in inositol-free DMEM containing myo-[³H]inositol (e.g., 0.5-1 µCi/mL).
-
-
Antagonist and Agonist Treatment:
-
Wash the labeled cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with different concentrations of this compound for 15-30 minutes.
-
Add LiCl (e.g., 10 mM final concentration) to each well to inhibit inositol monophosphatase.
-
Stimulate the cells with an agonist (e.g., noradrenaline at its EC₈₀ concentration) for a defined period (e.g., 30-60 minutes) at 37°C.
-
-
Extraction of Inositol Phosphates:
-
Terminate the incubation by aspirating the medium and adding ice-cold TCA (e.g., 5-10%) to each well.
-
Incubate on ice for 30 minutes to precipitate proteins.
-
Collect the acidic supernatant.
-
-
Separation and Quantification of Inositol Phosphates:
-
Neutralize the supernatant.
-
Apply the samples to Dowex AG1-X8 columns.
-
Wash the columns to remove free inositol.
-
Elute the total inositol phosphates with a high concentration of ammonium formate/formic acid.
-
Add the eluate to a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Determine the IC₅₀ value for this compound by plotting the percentage inhibition of the agonist-stimulated inositol phosphate production against the logarithm of the this compound concentration.
-
Visualizations
Caption: Workflow for the Isolated Tissue Contraction Assay.
Caption: α₁A-Adrenoceptor Signaling Pathway and Point of Inhibition by this compound.
References
- 1. Effect of α1D-adrenoceptor blocker for the reduction of ureteral contractions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jove.com [jove.com]
- 3. alpha 1-Adrenoceptor subtype mediating contraction of the smooth muscle in the lower urinary tract and prostate of rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resources.revvity.com [resources.revvity.com]
Application Notes and Protocols: The Use of RS-100329 in Rat Vas Deferens Contraction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rat vas deferens is a classical pharmacological preparation for studying smooth muscle contraction, particularly in the context of adrenergic neurotransmission. The contractile response of the vas deferens is primarily mediated by α1-adrenoceptors, which are activated by norepinephrine released from sympathetic nerves. The α1-adrenoceptor family is comprised of three subtypes: α1A, α1B, and α1D. Differentiating the specific roles of these subtypes is crucial for the development of targeted therapeutics, for example, in urology and for cardiovascular conditions. RS-100329 is a potent and selective antagonist for the α1A-adrenoceptor subtype, making it an invaluable tool for investigating the specific contribution of this receptor to the contractile response in the rat vas deferens. These application notes provide a summary of the utility of this compound, quantitative data on its effects, and detailed protocols for its use in rat vas deferens contraction studies.
Data Presentation
The following table summarizes the antagonist potency of this compound and other relevant α1-adrenoceptor antagonists in functional studies of the rat vas deferens and related tissues. This data is essential for experimental design, allowing for the selection of appropriate antagonist concentrations to achieve selective receptor blockade.
| Antagonist | Receptor Subtype Selectivity | Tissue | Agonist | pA2 / pKB / pIC50 | Reference |
| This compound | α1A > α1B, α1D | Rat Cauda Epididymis | Norepinephrine | pKB ≈ 9.50 | [1] |
| This compound | α1A | Mouse Vas Deferens | Norepinephrine | pKB = 8.65 | [2] |
| This compound | α1A | Mouse Vas Deferens (single stimulus) | Electrical Field Stimulation | pIC50 = 8.46 | [3][4] |
| Prazosin | Non-selective α1 | Rat Vas Deferens | Norepinephrine | pA2 = 9.26 | [5] |
| 5-Methyl-urapidil | α1A-selective | Rat Vas Deferens | Norepinephrine | pA2 = 8.43 | |
| BMY 7378 | α1D-selective | Rat Cauda Epididymis | Norepinephrine | pKB ≈ 7.0 |
Signaling Pathways
The contractile response in the rat vas deferens is initiated by the activation of α1A-adrenoceptors on the smooth muscle cells. The signaling cascade is a classic example of G-protein coupled receptor (GPCR) signaling.
Experimental Protocols
The following is a detailed protocol for conducting a rat vas deferens contraction assay to evaluate the effect of this compound.
Materials and Reagents
-
Male Wistar rats (200-300 g)
-
Krebs-Henseleit solution (composition in mM: NaCl 119, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.0, NaHCO3 25, D-glucose 11.1)
-
This compound hydrochloride
-
Norepinephrine (agonist)
-
Cocaine (3 µM, for neuronal uptake inhibition)
-
Propranolol (3 µM, to block β-adrenoceptors)
-
Indomethacin (10 µM, to inhibit prostaglandin synthesis)
-
Carbogen gas (95% O2, 5% CO2)
-
Organ bath system with isometric force transducers
-
Data acquisition system
Tissue Preparation
-
Humanely euthanize a male Wistar rat according to institutional guidelines.
-
Dissect out the vasa deferentia, cleaning away adhering connective tissue. The epididymal portion is often used for studying neurally-evoked contractions, while the whole vas deferens can be used for agonist-induced contractions.
-
Mount the tissues in organ baths containing Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen gas.
-
Attach one end of the tissue to a fixed hook and the other to an isometric force transducer.
-
Apply an initial tension of 1 g and allow the tissue to equilibrate for at least 30-60 minutes. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15 minutes.
Experimental Workflow for Antagonist Studies
Procedure for Evaluating this compound
-
After equilibration, elicit a reference contraction with a submaximal concentration of norepinephrine (e.g., 10 µM) to check for tissue viability.
-
Wash the tissues and allow them to return to baseline tension.
-
For antagonist studies, incubate the tissues with a specific concentration of this compound for 30 minutes. A range of concentrations should be used in different tissues to generate data for a Schild plot analysis.
-
Following incubation, generate a cumulative concentration-response curve to norepinephrine. Start with a low concentration and increase it in a stepwise manner once the response to the previous concentration has stabilized.
-
Record the contractile responses.
-
For studies involving electrical field stimulation (EFS), platinum electrodes are placed parallel to the tissue. EFS parameters can be set, for example, to a single pulse or a train of pulses (e.g., 10 Hz) to evoke neurally-mediated contractions. The effect of this compound on these neurally-evoked contractions can then be assessed.
Data Analysis
-
The contractile responses are measured as the increase in tension (in grams or millinewtons) from the baseline.
-
The potency of norepinephrine (EC50) is calculated from the concentration-response curves in the absence and presence of different concentrations of this compound.
-
A Schild plot analysis can be performed to determine the pA2 value of this compound, which provides a measure of its affinity for the α1A-adrenoceptor in this functional assay. A linear Schild plot with a slope not significantly different from unity is indicative of competitive antagonism.
Conclusion
This compound is a powerful pharmacological tool for the characterization of the α1A-adrenoceptor's role in mediating smooth muscle contraction in the rat vas deferens. Its high selectivity allows for the precise dissection of the contribution of this receptor subtype from the α1B and α1D subtypes. The provided protocols and data serve as a comprehensive guide for researchers aiming to utilize this compound in their studies of adrenergic pharmacology and physiology.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha1a-Adrenoceptor Genetic Variant Triggers Vascular Smooth Muscle Cell Hyperproliferation and Agonist Induced Hypertrophy via EGFR Transactivation Pathway | PLOS One [journals.plos.org]
- 3. KoreaMed Synapse [synapse.koreamed.org]
- 4. Adenosine A1 receptors link to smooth muscle contraction via CYP4a, PKC-α, and ERK1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
Application Notes and Protocols: Testosterone-Induced Benign Prostatic Hyperplasia Model and the α1A-Adrenoceptor Antagonist RS-100329
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benign Prostatic Hyperplasia (BPH) is a prevalent condition in aging men, characterized by the non-malignant enlargement of the prostate gland, which can lead to lower urinary tract symptoms (LUTS).[1][2] The development and progression of BPH are heavily dependent on androgens, particularly dihydrotestosterone (DHT).[3][4] Animal models that mimic the pathophysiology of human BPH are crucial for understanding the disease and for the preclinical evaluation of new therapeutic agents. The testosterone-induced BPH model in rodents is a widely used and well-characterized model that recapitulates key features of the human condition, including prostatic enlargement and histological changes.[5]
One of the primary therapeutic strategies for managing the dynamic component of LUTS associated with BPH is the use of α1-adrenoceptor antagonists. These drugs relax the smooth muscle of the prostate and bladder neck, thereby improving urinary flow. The α1A-adrenoceptor subtype is predominantly responsible for mediating these contractile responses in the human prostate. RS-100329 is a potent and highly selective α1A-adrenoceptor antagonist, making it a valuable research tool for investigating the role of this specific receptor subtype in prostate physiology and pathophysiology.
These application notes provide detailed protocols for establishing a testosterone-induced BPH model in rats and for evaluating the pharmacological effects of compounds like this compound.
Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Model: Experimental Protocol
This protocol describes the induction of BPH in rats through the administration of testosterone.
Materials:
-
Male Sprague-Dawley or Wistar rats (8-10 weeks old, 200-250 g)
-
Testosterone propionate
-
Vehicle (e.g., corn oil, olive oil, or sesame oil)
-
Anesthetic agent (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments for castration (optional, but recommended for a more robust model)
-
Syringes and needles for injection
-
Animal balance
-
Calipers
Procedure:
-
Acclimatization: Acclimate the animals to the housing conditions for at least one week prior to the experiment.
-
Castration (Optional but Recommended):
-
Anesthetize the rats using an appropriate anesthetic agent.
-
Perform bilateral orchiectomy (castration) through a scrotal incision.
-
Suture the incision and allow the animals to recover for 7 days. This step removes endogenous androgens, making the subsequent prostate growth entirely dependent on exogenous testosterone.
-
-
Grouping: Randomly divide the animals into experimental groups (e.g., Sham-operated + Vehicle, Castrated + Vehicle, Castrated + Testosterone, Castrated + Testosterone + this compound).
-
Induction of BPH:
-
Prepare a solution of testosterone propionate in the chosen vehicle. Common doses for inducing BPH range from 3 mg/kg to 25 mg/kg.
-
Administer testosterone propionate subcutaneously (s.c.) daily for 4 to 8 weeks. The duration can be adjusted based on the desired severity of hyperplasia.
-
-
Compound Administration (e.g., this compound):
-
This compound hydrochloride can be dissolved in a suitable vehicle for administration.
-
Administration can be performed via various routes, such as oral gavage (p.o.), intraperitoneal (i.p.), or intravenous (i.v.) injection. The route and dose will depend on the pharmacokinetic properties of the compound and the experimental design.
-
-
Monitoring and Endpoints:
-
Monitor the body weight of the animals regularly.
-
At the end of the treatment period, euthanize the animals.
-
Carefully dissect the entire prostate gland and weigh it (wet weight).
-
Calculate the Prostate Index (PI) as: (Prostate Weight [g] / Body Weight [g]) x 100.
-
Fix a portion of the prostate tissue in 10% neutral buffered formalin for histological analysis (e.g., Hematoxylin and Eosin staining).
-
The remaining tissue can be snap-frozen in liquid nitrogen for molecular analyses (e.g., Western blotting, RT-qPCR).
-
Experimental Workflow Diagram
Caption: Experimental workflow for the testosterone-induced BPH model.
Quantitative Data Summary
The following tables summarize typical quantitative data expected from a testosterone-induced BPH model and the known pharmacological data for this compound.
Table 1: Expected Outcomes in Testosterone-Induced BPH Rat Model
| Parameter | Sham Control | BPH (Testosterone-Treated) | Reference Compound (e.g., Finasteride) |
| Prostate Weight (g) | ~0.5 - 1.0 | Significantly Increased (~1.5 - 2.5) | Significantly Reduced vs. BPH |
| Prostate Index (%) | ~0.15 - 0.25 | Significantly Increased (~0.40 - 0.60) | Significantly Reduced vs. BPH |
| Epithelial Thickness (µm) | Normal | Significantly Increased | Reduced vs. BPH |
| Lumen Area | Normal | Reduced | Increased vs. BPH |
| Serum Testosterone (ng/mL) | Low (if castrated) | High | High |
| Prostatic DHT (ng/g tissue) | Low (if castrated) | Significantly Increased | Significantly Reduced vs. BPH |
Note: The values presented are approximate and can vary based on the specific protocol (rat strain, testosterone dose, and duration of treatment).
Table 2: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| pKi (α1A-adrenoceptor) | 9.6 | Human cloned receptor | |
| pKi (α1B-adrenoceptor) | 7.5 | Human cloned receptor | |
| pKi (α1D-adrenoceptor) | 7.9 | Human cloned receptor | |
| Selectivity (α1A vs α1B) | 126-fold | Human cloned receptors | |
| Selectivity (α1A vs α1D) | 50-fold | Human cloned receptors | |
| pA2 (Human Lower Urinary Tract) | 9.2 | In vitro tissue contraction | |
| pA2 (Rabbit Bladder Neck) | 9.2 | In vitro tissue contraction |
pKi represents the negative logarithm of the inhibition constant, and pA2 represents the negative logarithm of the antagonist concentration that requires a doubling of the agonist concentration to produce the same response.
Signaling Pathways
Androgen Receptor Signaling in Prostate Cells
Testosterone, the primary circulating androgen, is converted to the more potent dihydrotestosterone (DHT) within prostate cells by the enzyme 5α-reductase. DHT binds to the androgen receptor (AR) with higher affinity than testosterone. The DHT-AR complex then translocates to the nucleus, where it binds to androgen response elements (AREs) on DNA, leading to the transcription of genes that promote cell growth, proliferation, and survival, and inhibit apoptosis.
Caption: Androgen receptor signaling pathway in prostate cells.
Mechanism of Action of this compound
In the prostate, sympathetic nerve terminals release norepinephrine, which stimulates α1-adrenoceptors on stromal smooth muscle cells, leading to muscle contraction and increased urethral resistance. This compound, as a selective α1A-adrenoceptor antagonist, competitively blocks the binding of norepinephrine to these receptors. This leads to relaxation of the prostatic smooth muscle, a reduction in urethral pressure, and an improvement in urinary outflow.
Caption: Mechanism of action of this compound on prostatic smooth muscle.
Conclusion and Future Directions
The testosterone-induced BPH model is a valuable tool for studying the pathogenesis of BPH and for the preclinical evaluation of novel therapeutics. This compound, with its high selectivity for the α1A-adrenoceptor, represents a precise pharmacological tool to investigate the role of this receptor in the dynamic component of LUTS associated with BPH. Although direct in-vivo efficacy data for this compound in the testosterone-induced BPH model is not extensively published, its known pharmacological profile strongly suggests its potential to alleviate urinary obstruction in this model.
Future studies could involve administering this compound to testosterone-treated rats and evaluating its effects on urodynamic parameters, such as micturition frequency, voided volume, and urethral pressure, in addition to the standard endpoints of prostate weight and histology. Such studies would provide valuable insights into the therapeutic potential of highly selective α1A-adrenoceptor antagonists for the management of BPH.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 3. Voluntary oral dosing for precise experimental compound delivery in adult rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
Application Notes and Protocols for Studying Urethral Pressure in Rats using RS-100329
For Researchers, Scientists, and Drug Development Professionals
Introduction
RS-100329 is a potent and selective α1A-adrenoceptor antagonist. In the lower urinary tract, α1A-adrenoceptors play a crucial role in mediating the sympathetic tone of the urethral smooth muscle, which is essential for maintaining urinary continence.[1] Antagonism of these receptors leads to relaxation of the urethral smooth muscle and a subsequent decrease in urethral pressure. This makes this compound a valuable pharmacological tool for investigating the role of the α1A-adrenoceptor in urethral function and for evaluating potential therapeutic agents for conditions such as benign prostatic hyperplasia (BPH) and bladder outlet obstruction.
These application notes provide detailed protocols for utilizing this compound to study its effects on urethral pressure in anesthetized rats, along with data presentation guidelines and visualizations of the relevant biological and experimental processes.
Mechanism of Action: α1A-Adrenoceptor Antagonism
This compound exerts its effect by competitively blocking the α1A-adrenergic receptors on urethral smooth muscle cells. These receptors are Gq-protein coupled. Upon stimulation by endogenous agonists like norepinephrine, the Gq protein activates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytoplasm. The increased intracellular Ca2+ binds to calmodulin, which in turn activates myosin light chain kinase (MLCK). MLCK phosphorylates the myosin light chains, leading to smooth muscle contraction and an increase in urethral pressure.[2][3][4] By blocking the α1A-adrenoceptor, this compound inhibits this signaling cascade, resulting in smooth muscle relaxation and a decrease in urethral pressure.
Quantitative Data: Effect of this compound on Urethral Pressure in Rats
The following table summarizes the in vivo effects of intravenously administered this compound on reflex-evoked urethral contractions in anesthetized male rats.
| Compound | Dose (mg/kg, i.v.) | Endpoint | Observed Effect | Reference |
| This compound | 0.01 - 1 | Reflex-evoked urethral contractions | Dose-dependent inhibition | --INVALID-LINK-- |
| 0.3 | Reflex-evoked urethral contractions | Maximum inhibition of 66% | --INVALID-LINK-- |
Experimental Protocols
This section provides detailed protocols for measuring both the urethral pressure profile (UPP) and the intraurethral pressure (IUP) response to a pharmacological challenge in anesthetized rats.
Protocol 1: Measurement of Urethral Pressure Profile (UPP)
This protocol is adapted for determining the continuous pressure profile along the length of the urethra.
Materials:
-
Female Sprague-Dawley rats (200-250g)
-
Anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally)
-
Water-perfusion catheter (2F, single side-hole)
-
Pressure transducer
-
Urodynamic recording system
-
Mechanical catheter withdrawer
-
Saline solution (0.9% NaCl)
-
Syringe pump
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with urethane (1.5 g/kg, i.p.). Confirm the depth of anesthesia by the absence of a pedal withdrawal reflex.
-
Place the rat in a supine or prone position on a heated pad to maintain body temperature.
-
For intravenous administration of this compound, cannulate the jugular or femoral vein.
-
-
Catheterization and UPP Recording Setup:
-
Gently insert the water-perfusion catheter transurethrally into the bladder.
-
Connect the catheter to a pressure transducer and a syringe pump for saline infusion.
-
Mount the catheter on a mechanical withdrawer.
-
Set the infusion rate of the saline to 0.3-0.5 mL/min.
-
Set the catheter withdrawal speed to 1 mm/s.
-
-
Data Acquisition:
-
Allow for a stabilization period after catheter placement.
-
Administer this compound or vehicle intravenously and allow for drug distribution (typically 5-10 minutes).
-
Begin the UPP recording by simultaneously starting the saline infusion and the mechanical withdrawal of the catheter from the bladder to the external meatus.
-
The urodynamic system will record the pressure profile along the length of the urethra.
-
Multiple UPPs can be recorded to assess reproducibility.
-
-
Data Analysis:
-
Analyze the UPP traces to determine key parameters such as:
-
Maximum Urethral Closure Pressure (MUCP)
-
Functional Urethral Length (FUL)
-
Area Under the Curve (AUC) of the pressure profile.
-
-
Compare these parameters between the vehicle- and this compound-treated groups.
-
Protocol 2: Measurement of Phenylephrine-Induced Increase in Intraurethral Pressure (IUP)
This protocol is designed to assess the antagonistic effect of this compound on urethral contraction induced by an α1-adrenoceptor agonist.
Materials:
-
Male or female anesthetized rats
-
Anesthetic (e.g., urethane)
-
Pressure-sensing catheter
-
Pressure transducer and recording system
-
Cannulas for intravenous and intra-arterial access (for drug administration and blood pressure monitoring)
-
Phenylephrine (α1-agonist)
-
This compound
-
Saline solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat and maintain on a heated pad.
-
Cannulate a vein (e.g., femoral vein) for intravenous administration of phenylephrine and this compound.
-
Cannulate an artery (e.g., carotid artery) to monitor systemic blood pressure.
-
Insert a pressure-sensing catheter into the prostatic (in males) or proximal urethra and secure its position.
-
-
Experimental Procedure:
-
Connect the urethral and arterial catheters to pressure transducers linked to a data acquisition system.
-
Allow for a stabilization period to obtain baseline IUP and blood pressure readings.
-
Administer a bolus intravenous injection of phenylephrine (e.g., 30 µg/kg) to induce a transient increase in IUP.
-
After the IUP returns to baseline, administer this compound intravenously at the desired dose.
-
After a predetermined time for drug action (e.g., 5-10 minutes), administer the same dose of phenylephrine again.
-
Repeat this procedure with increasing doses of this compound to establish a dose-response relationship.
-
-
Data Analysis:
-
Measure the peak increase in IUP from baseline following each phenylephrine injection.
-
Calculate the percentage inhibition of the phenylephrine-induced IUP increase for each dose of this compound.
-
Construct a dose-response curve and calculate the ID50 value (the dose of this compound that causes 50% inhibition of the maximum phenylephrine response).
-
Simultaneously monitor blood pressure to assess the cardiovascular side effects of this compound.
-
Experimental Workflow Visualization
The following diagram illustrates the general workflow for an in vivo experiment to assess the effect of this compound on urethral pressure in rats.
Conclusion
This compound is a valuable tool for studying the α1A-adrenoceptor-mediated regulation of urethral pressure in rats. The protocols outlined in these application notes provide a framework for conducting in vivo experiments to quantify the effects of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, contributing to a better understanding of urethral physiology and the development of new therapies for lower urinary tract disorders.
References
- 1. The role of α1-adrenoceptors and ... preview & related info | Mendeley [mendeley.com]
- 2. CV Physiology | Vascular Signal Transduction Mechanisms [cvphysiology.com]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gq Signaling Pathway Mnemonic for USMLE [pixorize.com]
Application Notes and Protocols for Cell-Based Assays of α1A-Adrenoceptor Antagonism by RS-100329
For Researchers, Scientists, and Drug Development Professionals
Introduction
The α1A-adrenoceptor, a G protein-coupled receptor (GPCR), is a key player in the sympathetic nervous system, primarily mediating smooth muscle contraction.[1] Its role in conditions such as benign prostatic hyperplasia (BPH) has made it a significant target for therapeutic intervention. RS-100329 is a potent and selective antagonist for the α1A-adrenoceptor.[2][3] These application notes provide detailed protocols for cell-based assays to characterize the antagonism of the α1A-adrenoceptor by this compound, including radioligand binding and functional assays.
Quantitative Data Summary
The following tables summarize the quantitative data for this compound and other relevant ligands acting on α1-adrenoceptor subtypes.
Table 1: Binding Affinity (pKi) of this compound and Reference Compounds for Human α1-Adrenoceptor Subtypes. Data were obtained from radioligand binding studies in CHO-K1 cells expressing human cloned α1-adrenoceptor subtypes using [³H]-prazosin.[4][5]
| Compound | pKi (α1A) | pKi (α1B) | pKi (α1D) | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) |
| This compound | 9.6 | 7.5 | 8.1 | 126 | 50 |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60 | 50 |
| Tamsulosin | ~9.0 | ~8.0 | ~9.0 | ~10 | ~1 |
| Prazosin | ~8.0 | ~9.0 | ~9.0 | 0.1 | 0.1 |
Table 2: Functional Antagonism (pA2) of this compound and Reference Compounds. Data were determined from noradrenaline-induced contractions in various tissue preparations.
| Compound | Human Lower Urinary Tract | Rabbit Bladder Neck | Human Renal Artery | Rat Aorta |
| This compound | 9.2 | 9.2 | 7.3 | 7.9 |
| Ro 70-0004 | 8.8 | 8.9 | 6.8 | 6.8 |
| Tamsulosin | 10.4 | 9.8 | - | - |
| Prazosin | 8.7 | 8.3 | - | - |
Signaling Pathways and Experimental Workflow
The α1A-adrenoceptor primarily signals through the Gq/11 pathway, leading to the activation of Phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium from the endoplasmic reticulum. The experimental workflow to characterize an antagonist like this compound typically involves assessing its ability to compete with a radiolabeled ligand for binding to the receptor and its capacity to inhibit agonist-induced functional responses, such as intracellular calcium mobilization or inositol phosphate accumulation.
Experimental Protocols
Protocol 1: Cell Culture of CHO-K1 Cells Expressing Human α1A-Adrenoceptor
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Cell Line: Chinese Hamster Ovary (CHO-K1) cells stably transfected with the human α1A-adrenoceptor.
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Culture Medium: Ham's F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., G418, concentration to be optimized for the specific cell line).
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
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Subculturing:
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When cells reach 80-90% confluency, aspirate the culture medium.
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Wash the cell monolayer with sterile Phosphate-Buffered Saline (PBS).
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Add an appropriate volume of a detachment agent (e.g., 0.25% Trypsin-EDTA) and incubate for 2-5 minutes at 37°C until cells detach.
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Neutralize the trypsin with complete culture medium and gently pipette to create a single-cell suspension.
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Seed new culture flasks at a recommended split ratio (e.g., 1:5 to 1:10).
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Protocol 2: Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the human α1A-adrenoceptor.
-
Materials:
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CHO-K1 cells expressing human α1A-adrenoceptor.
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
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Radioligand: [³H]-prazosin.
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Non-specific binding control: Phentolamine (10 µM).
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Test compound: this compound at various concentrations.
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Glass fiber filters (e.g., Whatman GF/B).
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Scintillation cocktail and vials.
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Liquid scintillation counter.
-
-
Procedure:
-
Cell Preparation: Harvest cells and prepare a cell membrane suspension in ice-cold binding buffer. Determine the protein concentration of the membrane preparation.
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Assay Setup: In a 96-well plate, add the following to each well:
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50 µL of binding buffer (for total binding) or 10 µM phentolamine (for non-specific binding) or varying concentrations of this compound.
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50 µL of [³H]-prazosin at a concentration near its Kd.
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100 µL of the cell membrane suspension.
-
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Incubation: Incubate the plate at room temperature for 60 minutes.
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Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. Wash the filters three times with ice-cold binding buffer to remove unbound radioligand.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
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Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value and calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: Intracellular Calcium Mobilization Assay
This functional assay measures the ability of this compound to antagonize agonist-induced increases in intracellular calcium.
-
Materials:
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CHO-K1 cells expressing human α1A-adrenoceptor.
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Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
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Calcium-sensitive dye: Fura-2 AM or Fluo-4 AM.
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Probenecid (to prevent dye leakage).
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Agonist: Noradrenaline or phenylephrine.
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Antagonist: this compound.
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Fluorescence plate reader with an injection system.
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-
Procedure:
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Cell Seeding: Seed cells into a black, clear-bottom 96-well plate and grow to 80-90% confluency.
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Dye Loading:
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Prepare a loading buffer containing the calcium-sensitive dye (e.g., 5 µM Fura-2 AM) and probenecid (e.g., 2.5 mM) in the assay buffer.
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Aspirate the culture medium from the cells and add the loading buffer.
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Incubate for 45-60 minutes at 37°C in the dark.
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Cell Washing: Gently wash the cells twice with the assay buffer containing probenecid to remove extracellular dye.
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Antagonist Incubation: Add assay buffer containing varying concentrations of this compound to the wells and incubate for 15-30 minutes at room temperature.
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Fluorescence Measurement:
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Place the plate in a fluorescence plate reader.
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Record a baseline fluorescence reading.
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Inject the agonist (e.g., noradrenaline at its EC₈₀ concentration) into the wells.
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Continue to record the fluorescence signal for 2-3 minutes to capture the peak calcium response.
-
-
Data Analysis:
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Calculate the change in fluorescence intensity (peak - baseline) for each well.
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Plot the agonist response as a percentage of the maximum response against the log concentration of this compound.
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Perform a Schild analysis to determine the pA₂ value, which is a measure of the antagonist's potency.
-
-
References
- 1. researchgate.net [researchgate.net]
- 2. High-Throughput Assays to Measure Intracellular Ca2+ Mobilization in Cells that Express Recombinant S1P Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pa2 determination | PPTX [slideshare.net]
- 5. Experimental and theoretical comparisons between the classical Schild analysis and a new alternative method to evaluate the pA2 of competitive antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
RS-100329 solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding solubility issues with RS-100329 in aqueous buffers. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the reported solubility of this compound?
A1: this compound is available as a hydrochloride salt, which is reported to be soluble in water up to 100 mM.[1][2] Several suppliers also note its solubility in DMSO.[3][4]
Q2: I've dissolved this compound in water, but it precipitated when I added it to my aqueous buffer. Why is this happening?
A2: Precipitation upon addition to a buffer, even after successful dissolution in water, can be attributed to several factors:
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pH Shift: The pH of your buffer may be significantly different from the pH of the initial water solution. If the buffer's pH is close to the isoelectric point of this compound, its solubility will be at its lowest.
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Common Ion Effect: The presence of high concentrations of ions in the buffer that are also present in the this compound salt (e.g., chloride ions) can decrease its solubility.
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Ionic Strength: The overall ionic strength of the buffer can influence the solubility of dissolved compounds.
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Buffer Composition: Specific components of your buffer system may interact with this compound, leading to the formation of less soluble complexes.
Q3: What is the recommended procedure for preparing stock solutions of this compound?
A3: It is recommended to first prepare a concentrated stock solution in a suitable solvent. While the hydrochloride salt is water-soluble, preparing a high-concentration stock in DMSO is also a common practice.[5] Store stock solutions at -20°C or -80°C for long-term stability. When preparing working solutions, the stock solution should be diluted serially into your aqueous buffer.
Troubleshooting Guide
Issue 1: this compound Fails to Dissolve in Aqueous Buffer
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Observation: The compound appears as a suspension or visible particles in the buffer.
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Troubleshooting Steps:
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Verify Compound and Buffer: Ensure the correct compound and buffer components were used.
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pH Adjustment: Check the pH of the buffer. If possible, adjust the pH of the buffer to be more acidic, as the hydrochloride salt form suggests that this compound is likely more soluble at a lower pH.
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Gentle Warming: Gently warm the solution to 37°C to aid dissolution. However, be cautious as prolonged heating can degrade the compound.
-
Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.
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Co-Solvent Use: If direct dissolution in buffer fails, first dissolve the compound in a small amount of an organic co-solvent like DMSO. Then, slowly add this stock solution to the aqueous buffer with vigorous stirring. Keep the final concentration of the organic solvent low (typically <1%) to avoid affecting your experiment.
-
Issue 2: Precipitation Occurs After Initial Dissolution
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Observation: The solution is initially clear but becomes cloudy or forms a precipitate over time or upon storage.
-
Troubleshooting Steps:
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Check for Supersaturation: You may have created a supersaturated solution. Try preparing a more dilute solution.
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Storage Conditions: Store the solution at the recommended temperature. For many compounds, solubility decreases at lower temperatures. If you prepared the solution at room temperature and then stored it at 4°C, precipitation may occur.
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Light Sensitivity: Protect the solution from light, as photodegradation can lead to the formation of less soluble byproducts.
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Buffer Stability: Ensure your buffer is stable and has not undergone any pH changes or precipitation of its own components.
-
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 462.89 g/mol | |
| Solubility in Water | Up to 100 mM | |
| Solubility in DMSO | Soluble | |
| pKi for α1A-adrenoceptor | 9.6 | |
| pKi for α1D-adrenoceptor | 7.9 | |
| pKi for α1B-adrenoceptor | 7.5 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
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Weigh out the required amount of this compound hydrochloride. For 1 mL of a 10 mM solution, you will need 4.63 mg.
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Add the appropriate volume of high-purity DMSO to the solid compound.
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Vortex or sonicate the solution until the compound is completely dissolved.
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Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
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Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution in Aqueous Buffer
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Thaw a fresh aliquot of the 10 mM this compound stock solution.
-
Perform serial dilutions of the stock solution into your desired aqueous buffer to reach the final working concentration.
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Add the stock solution dropwise to the buffer while gently vortexing to ensure rapid mixing and prevent localized high concentrations that could lead to precipitation.
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Visually inspect the final solution for any signs of precipitation. If the solution is not clear, you may need to adjust the protocol (e.g., lower the final concentration, adjust the buffer pH).
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: α1A-Adrenergic receptor signaling pathway.
References
Long-term stability and storage of RS-100329 solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability and storage of RS-100329 solutions.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound hydrochloride?
A1: There are varying recommendations for the storage of solid this compound hydrochloride. Some suppliers suggest storing it at room temperature, while others recommend refrigeration (0-4°C) for short-term storage and freezing (-20°C) for long-term storage.[1] It is crucial to consult the Certificate of Analysis (CoA) provided by the specific vendor for the most accurate storage information for your particular batch.
Q2: How should I prepare and store stock solutions of this compound hydrochloride?
A2: this compound hydrochloride is soluble in both water (up to 100 mM) and DMSO (up to 31.25 mg/mL with the aid of sonication).[2] For long-term stability, it is recommended to prepare concentrated stock solutions and store them in aliquots to minimize freeze-thaw cycles.
Q3: What is the expected shelf-life of this compound hydrochloride stock solutions?
A3: The shelf-life of this compound hydrochloride stock solutions is dependent on the storage temperature and solvent. When stored in a suitable solvent and protected from light, stock solutions are stable for up to 6 months at -80°C and for up to 1 month at -20°C.[2] For aqueous solutions, it is advisable to use them fresh or store them for very short periods at 4°C.
Q4: Can I store this compound solutions at room temperature?
A4: Storing this compound solutions at room temperature for extended periods is not recommended due to the potential for degradation. For short-term handling during experiments, solutions should be kept on ice and protected from light.
Q5: What are the known degradation pathways for this compound?
A5: Specific degradation pathways for this compound have not been extensively published. However, compounds with similar structures, containing piperazine and ether linkages, may be susceptible to hydrolysis and oxidation. Stability-indicating analytical methods, such as HPLC, should be used to monitor for the appearance of degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Precipitation in stock solution upon thawing | - Solution concentration exceeds solubility at lower temperatures.- Solvent evaporation. | - Gently warm the solution to 37°C and vortex to redissolve.- If precipitation persists, centrifuge the vial and use the supernatant, re-evaluating the concentration.- Ensure vials are tightly sealed to prevent solvent evaporation. |
| Loss of compound activity in experiments | - Improper storage of stock solutions (e.g., repeated freeze-thaw cycles, exposure to light).- Degradation of the compound. | - Use fresh aliquots for each experiment.- Protect solutions from light by using amber vials or wrapping them in foil.- Perform a stability check of your stock solution using an appropriate analytical method (e.g., HPLC). |
| Appearance of unexpected peaks in HPLC analysis | - Degradation of this compound.- Contamination of the sample or solvent. | - Analyze a freshly prepared solution to confirm the identity of the main peak.- If new peaks are present in older solutions, this indicates degradation.- Ensure the purity of all solvents and proper cleaning of the HPLC system. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound Hydrochloride
| Form | Storage Temperature | Duration | Notes |
| Solid | Room Temperature | Refer to CoA | Recommended by some suppliers. |
| Solid | 0-4°C | Short-term (days to weeks) | Recommended by some suppliers. |
| Solid | -20°C | Long-term (months to years) | Recommended by some suppliers. |
| Stock Solution (in DMSO or Water) | -20°C | Up to 1 month | Protect from light. |
| Stock Solution (in DMSO or Water) | -80°C | Up to 6 months | Protect from light; aliquot to avoid freeze-thaw cycles. |
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out a specific amount of this compound hydrochloride (Molecular Weight: 462.89 g/mol ). For example, weigh 4.63 mg to prepare 1 mL of a 10 mM stock solution.
-
Dissolving: Add the appropriate volume of high-purity, anhydrous DMSO to the solid compound in a sterile vial.
-
Solubilization: Vortex the solution and, if necessary, use an ultrasonic bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use vials and store at -80°C, protected from light.
Protocol for Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework. Method optimization and validation are required for specific applications.
-
Preparation of Standards: Prepare a series of calibration standards of this compound in the mobile phase.
-
Sample Preparation: Dilute the stock solution to be tested to a suitable concentration within the calibration range using the mobile phase.
-
HPLC Conditions (starting point for optimization):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and a buffer (e.g., 0.1% trifluoroacetic acid in water).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength determined by a UV scan of this compound (typically between 220-280 nm).
-
Injection Volume: 10 µL.
-
-
Analysis: Inject the standards and the test sample.
-
Data Evaluation:
-
Assess the peak area of this compound in the test sample against the calibration curve to determine its concentration.
-
Monitor for the appearance of new peaks or a decrease in the main peak area over time, which would indicate degradation. The method is considered stability-indicating if it can resolve the parent compound from any degradation products.
-
Mandatory Visualizations
Caption: α1A-Adrenergic Receptor Signaling Pathway and Inhibition by this compound.
Caption: Experimental Workflow for Long-Term Stability Testing of this compound Solutions.
References
Potential off-target effects of RS-100329 in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of RS-100329. It is intended for researchers, scientists, and drug development professionals to help anticipate and troubleshoot unexpected experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent and highly selective α1A-adrenergic receptor (α1A-AR) antagonist.[1][2][3] It functions as a competitive antagonist at this receptor subtype, which is predominantly found in the lower urinary tract.[1][4] Its high affinity for the α1A-AR makes it a valuable tool for studying the physiological roles of this specific receptor.
Q2: How selective is this compound for the α1A-adrenergic receptor?
This compound exhibits high selectivity for the α1A-AR subtype over the α1B-AR and α1D-AR subtypes. It has been reported to have a 126-fold selectivity over the α1B receptor and a 50-fold selectivity over the α1D receptor. This selectivity is a key feature, but it is important to consider the concentrations used in experiments, as sufficiently high concentrations may still engage the lower-affinity subtypes.
Q3: Are there any known off-target binding sites for this compound outside of the adrenergic receptor family?
Currently, there is limited publicly available data from broad panel screenings for this compound against a wide range of unrelated receptors (e.g., kinases, ion channels). However, this compound contains a phenylpiperazine moiety. This chemical structure is present in various compounds that are known to interact with other G-protein coupled receptors, particularly serotonergic (5-HT) and dopaminergic (D) receptors. Therefore, while unconfirmed for this compound specifically, researchers should be aware of the theoretical potential for cross-reactivity with these receptor families, especially at higher concentrations.
Q4: My experiment is showing effects on blood pressure. Is this an off-target effect?
Not necessarily. While this compound is highly selective for the α1A-AR, which has a lesser role in blood pressure regulation compared to the α1B-AR, all α1-adrenergic receptor antagonists can cause vasodilation and a drop in blood pressure (hypotension). This is often considered an "on-target" effect of the drug class. If you observe significant hemodynamic changes, it could be due to antagonism of α1D-ARs in vascular smooth muscle or, at higher concentrations, spill-over effects on α1B-ARs. It is crucial to monitor for such effects in in-vivo experiments.
Troubleshooting Guide
Issue 1: Unexpected Phenotype in Tissues Outside the Lower Urinary Tract
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Possible Cause 1: Expression of α1A-Adrenergic Receptors. The α1A-AR, while concentrated in the lower urinary tract, is also expressed in other tissues, including the central nervous system and vascular smooth muscle. The observed effect may still be an on-target α1A-AR-mediated phenomenon.
-
Troubleshooting Steps:
-
Confirm Receptor Expression: Perform qPCR or Western blotting to confirm the expression of ADRA1A, ADRA1B, and ADRA1D in your tissue of interest.
-
Concentration-Response Curve: Run a full concentration-response curve with this compound. If the potency (EC50) of the unexpected effect is significantly lower than its affinity for α1A-AR (pKi ≈ 9.6), it is more likely to be an off-target effect.
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Use a Structurally Different α1A-AR Antagonist: Compare the effects with another selective α1A-AR antagonist that has a different chemical scaffold to see if the phenotype is reproducible.
-
Issue 2: Results are Inconsistent with Known α1A-AR Signaling
-
Possible Cause 1: Off-Target Binding. As this compound contains a phenylpiperazine scaffold, there is a possibility of interaction with serotonin (5-HT) or dopamine (D) receptors, which can trigger a variety of signaling cascades.
-
Troubleshooting Steps:
-
Literature Review: Check for known 5-HT or dopamine receptor-mediated effects in your experimental model that match your observations.
-
Co-administration with Selective Antagonists: In your experimental setup, co-administer this compound with a selective antagonist for a suspected off-target receptor (e.g., a 5-HT2A antagonist). If the unexpected effect is blocked, this suggests an off-target interaction.
-
In-vitro Binding Assay: If resources permit, perform a competitive radioligand binding assay for the most likely off-target receptors (e.g., 5-HT1A, 5-HT2A, D2) to directly measure the affinity of this compound for these targets.
-
Data Presentation
Table 1: Selectivity Profile of this compound for Human α1-Adrenergic Receptor Subtypes
| Receptor Subtype | pKi | Ki (nM) | Selectivity vs. α1A |
| α1A | 9.6 | ~0.25 | - |
| α1B | 7.5 | ~31.6 | 126-fold |
| α1D | 7.9 | ~12.6 | 50-fold |
Data compiled from multiple sources.
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Assessing Off-Target Interactions
This protocol provides a general framework for testing the binding affinity of this compound at a potential off-target G-protein coupled receptor (GPCR).
-
Materials:
-
Cell membranes expressing the human receptor of interest (e.g., 5-HT2A).
-
A suitable radioligand for the target receptor (e.g., [³H]-ketanserin for 5-HT2A).
-
This compound stock solution.
-
Assay buffer (specific to the receptor).
-
96-well plates and a cell harvester.
-
Scintillation fluid and a liquid scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound (e.g., from 1 nM to 100 µM).
-
In a 96-well plate, add the assay buffer, cell membranes, the radioligand at a concentration near its Kd, and the diluted this compound or vehicle.
-
Incubate the plate for a specified time and temperature to allow binding to reach equilibrium (e.g., 60 minutes at room temperature).
-
Terminate the reaction by rapid filtration through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting non-specific binding (determined in the presence of a saturating concentration of a known unlabeled ligand) from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results with this compound.
Caption: Target profile of this compound, including potential off-target interactions.
References
Technical Support Center: Optimizing RS-100329 Concentration for In Vitro Studies
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the use of RS-100329 for in vitro studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective antagonist of the α1A-adrenergic receptor.[1] It works by competitively blocking the binding of endogenous agonists like norepinephrine to the α1A-adrenoceptor subtype, thereby inhibiting downstream signaling pathways.
Q2: What is the recommended starting concentration for this compound in a new in vitro assay?
A2: A good starting point for a new assay can be estimated from its reported potency. This compound has a pKi of 9.6 for the human α1A-adrenoceptor, which corresponds to a Ki of approximately 0.25 nM.[1] For functional assays, its pA2 value (a measure of antagonist potency) is around 9.2 in human lower urinary tract tissues, suggesting that concentrations in the low nanomolar to 1 µM range are likely to be effective for antagonism.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q3: In which solvents can I dissolve this compound?
A3: this compound hydrochloride is soluble in water and DMSO. For cell-based assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it to the final desired concentration in your cell culture medium. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: Is this compound known to be cytotoxic?
A4: While specific cytotoxicity data for this compound is limited, some α1-adrenoceptor antagonists have been shown to induce cytotoxicity, often at micromolar concentrations. It is advisable to perform a cell viability assay (e.g., MTT or resazurin assay) to determine the non-toxic concentration range of this compound for your specific cell line and experimental duration.
Q5: How stable is this compound in cell culture media?
A5: this compound belongs to the piperazine class of compounds. Some piperazine derivatives can have limited stability in aqueous solutions over time.[2] It is recommended to prepare fresh dilutions of this compound from a frozen stock for each experiment, especially for long-term incubations. If you suspect stability issues, you may need to refresh the media with a new drug during the experiment.
Troubleshooting Guides
Problem 1: No or weak antagonist effect of this compound observed.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | Perform a dose-response curve with a wide range of this compound concentrations (e.g., 1 nM to 10 µM) to determine the optimal inhibitory concentration. |
| Low Receptor Expression | Confirm the expression of α1A-adrenoceptors in your cell line using techniques like qPCR, Western blot, or flow cytometry. |
| Agonist Concentration Too High | If using an agonist to stimulate the receptor, ensure you are using a concentration at or near the EC50 to allow for competitive antagonism. Very high agonist concentrations can overcome the inhibitory effect of the antagonist. |
| Compound Instability | Prepare fresh dilutions of this compound for each experiment. For long-term assays, consider replenishing the compound at regular intervals. |
| Incorrect Experimental Setup | Review your experimental protocol to ensure all steps, including incubation times and assay conditions, are optimal for detecting α1A-adrenoceptor signaling. |
Problem 2: High background signal or inconsistent results.
| Possible Cause | Troubleshooting Steps |
| Solvent Effects | Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell health or assay performance. Include a vehicle-only control. |
| Compound Precipitation | Visually inspect the diluted this compound solution in the cell culture medium for any signs of precipitation. If precipitation occurs, try using a lower concentration or a different solvent system if compatible with your cells. |
| Cell Health and Density | Ensure cells are healthy, within a consistent passage number, and plated at an optimal density. Over-confluent or stressed cells can lead to variable results. |
| Assay Variability | Optimize your assay protocol to minimize pipetting errors and ensure consistent timing for all steps. Use appropriate positive and negative controls in every experiment. |
Problem 3: Unexpected cytotoxicity observed.
| Possible Cause | Troubleshooting Steps |
| High Compound Concentration | Perform a cell viability assay (e.g., MTT, trypan blue exclusion) to determine the cytotoxic concentration range of this compound in your cell line. Use concentrations below the toxic threshold for your functional assays. |
| Solvent Toxicity | High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is below the toxic level for your cells (typically ≤ 0.5% for DMSO). |
| Contamination | Regularly check your cell cultures for microbial contamination (e.g., mycoplasma, bacteria, fungi), which can cause cell death and interfere with experimental results. |
| Off-Target Effects | At higher concentrations, the risk of off-target effects increases. If cytotoxicity is observed at concentrations close to the effective dose, consider if the observed phenotype is due to α1A-adrenoceptor blockade or another mechanism. |
Data Summary: In Vitro Pharmacology of this compound
| Parameter | Value | Species/System | Reference |
| pKi | 9.6 | Human cloned α1A-adrenoceptor | [1] |
| Selectivity | 126-fold over α1B, 50-fold over α1D | Human cloned receptors | |
| pA2 | 9.2 | Human lower urinary tract tissue | |
| pA2 | 9.2 | Rabbit bladder neck | |
| pA2 | 7.3 / 7.9 | Human renal artery / Rat aorta |
Experimental Protocols
General Protocol for In Vitro Antagonism Assay
This protocol provides a general framework for assessing the antagonist activity of this compound in a cell-based assay.
-
Cell Culture: Culture your cells of interest (expressing α1A-adrenoceptors) in appropriate media and conditions until they reach the desired confluency for the assay.
-
Cell Plating: Seed the cells into a suitable microplate (e.g., 96-well plate) at a predetermined optimal density. Allow the cells to adhere and recover overnight.
-
Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). On the day of the experiment, perform serial dilutions to obtain a range of working concentrations. Also, prepare the agonist solution at the desired concentration (e.g., 2x the final concentration).
-
Antagonist Pre-incubation: Remove the culture medium from the cells and add the different concentrations of this compound (or vehicle control). Incubate for a specific period (e.g., 30-60 minutes) to allow the antagonist to bind to the receptors.
-
Agonist Stimulation: Add the agonist to the wells to stimulate the α1A-adrenoceptors.
-
Signal Detection: After the appropriate incubation time with the agonist, measure the cellular response using a suitable detection method (e.g., calcium imaging, IP-One assay, or downstream signaling pathway analysis like ERK phosphorylation).
-
Data Analysis: Plot the agonist response against the concentration of this compound to determine the IC50 value of the antagonist.
Visualizations
Caption: this compound blocks norepinephrine-induced α1A-adrenoceptor signaling.
Caption: Workflow for determining this compound antagonist activity.
Caption: Troubleshooting logic for lack of this compound effect.
References
Technical Support Center: Interpreting Schild Analysis with RS-100329
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using the selective α1A-adrenoceptor antagonist, RS-100329, in Schild analysis experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in Schild analysis?
This compound is a potent and selective antagonist for the α1A-adrenergic receptor. Schild analysis is a pharmacological method used to determine the affinity (pA2 value) of a competitive antagonist for its receptor. By using this compound in a Schild analysis, researchers can quantify its binding affinity and confirm its competitive mechanism of action at the α1A-adrenoceptor.
Q2: What is a pA2 value and how is it interpreted for this compound?
The pA2 value is the negative logarithm of the molar concentration of an antagonist that requires a doubling of the agonist concentration to produce the same response. A higher pA2 value indicates a higher affinity of the antagonist for the receptor. For this compound, a high pA2 value at the α1A-adrenoceptor, coupled with lower pA2 values at other α1-adrenoceptor subtypes, confirms its selectivity.
Q3: What does the slope of the Schild plot indicate?
The slope of the Schild plot provides information about the nature of the antagonism. For a simple, competitive antagonist, the slope of the Schild plot should not be significantly different from 1.0.
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A slope of 1.0 is consistent with competitive antagonism, where the agonist and antagonist bind to the same site on the receptor in a reversible manner.
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A slope significantly different from 1.0 may suggest non-competitive antagonism, allosteric modulation, or experimental artifacts.
Q4: What are some common agonists used in Schild analysis with this compound?
Commonly used agonists for α1-adrenoceptors in Schild analysis include norepinephrine and phenylephrine. The choice of agonist can depend on the specific tissue being studied and its receptor expression profile.
Quantitative Data for this compound
The following tables summarize the known affinity values for this compound at human α1-adrenoceptor subtypes.
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor |
| pKi | 9.6 | 7.5 | 7.9 |
| pA2 | 9.2 (in human lower urinary tract) | ~7.3 (in human renal artery) | ~7.9 (in rat aorta) |
Note: pA2 values can vary depending on the tissue and experimental conditions.
Experimental Protocol: Schild Analysis of this compound in Isolated Rat Prostate
This protocol provides a general framework for performing a Schild analysis to determine the pA2 value of this compound.
1. Tissue Preparation:
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Humanely euthanize a male Sprague-Dawley rat.
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Carefully dissect the ventral prostate gland and place it in cold, oxygenated Krebs-Henseleit solution.
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Prepare prostatic smooth muscle strips (approximately 2 mm wide and 5-7 mm long).
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Mount the tissue strips in organ baths containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
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Allow the tissues to equilibrate for at least 60 minutes under a resting tension of 1 g, with washes every 15 minutes.
2. Experimental Procedure:
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Control Agonist Concentration-Response Curve:
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Generate a cumulative concentration-response curve for an α1-adrenoceptor agonist, such as phenylephrine (e.g., 1 nM to 100 µM).
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Record the contractile responses until a maximal response is achieved.
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Wash the tissues and allow them to return to baseline.
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Antagonist Incubation:
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Incubate the tissues with a single concentration of this compound for a predetermined equilibration period (e.g., 30-60 minutes). A range of this compound concentrations should be tested in different tissue preparations (e.g., 1 nM, 10 nM, 100 nM).
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Agonist Concentration-Response Curve in the Presence of Antagonist:
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While the tissue is still in the presence of this compound, repeat the cumulative agonist concentration-response curve.
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3. Data Analysis:
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For each concentration of this compound, calculate the dose ratio. The dose ratio is the ratio of the EC50 of the agonist in the presence of the antagonist to the EC50 of the agonist in the absence of the antagonist.
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Construct the Schild plot by graphing log(dose ratio - 1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.
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Determine the pA2 value, which is the x-intercept of the Schild plot.
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Calculate the slope of the Schild regression line.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Schild plot slope is significantly less than 1.0 | - Agonist uptake mechanisms are present in the tissue.- The antagonist has not reached equilibrium.- The agonist is acting on multiple receptor subtypes with different affinities for the antagonist. | - Use uptake inhibitors for the agonist if known.- Increase the antagonist incubation time.- Consider using a more selective agonist or a tissue with a more homogenous receptor population. |
| Schild plot slope is significantly greater than 1.0 | - Antagonist is not a simple competitive antagonist (e.g., allosteric modulator).- Depletion of the antagonist due to binding to a high density of receptors or non-specific binding.- The antagonist has not reached equilibrium. | - Consider alternative pharmacological models to analyze the data.- Use lower tissue to bath volume ratios.- Increase the antagonist incubation time. |
| Agonist dose-response curves are not parallel | - The antagonist is not a competitive antagonist.- The antagonist has insurmountable properties at higher concentrations. | - Re-evaluate the mechanism of action of the antagonist.- Ensure the antagonist concentrations used are appropriate for observing competitive antagonism. |
| High variability in pA2 values between experiments | - Inconsistent tissue preparation.- Inaccurate drug concentrations.- Insufficient antagonist equilibration time. | - Standardize the dissection and tissue preparation techniques.- Prepare fresh drug solutions for each experiment and verify concentrations.- Ensure a consistent and adequate incubation period for the antagonist. |
Visualizing the Experimental Workflow and Signaling Pathway
To aid in understanding the experimental process and the underlying molecular mechanisms, the following diagrams are provided.
Caption: Workflow for a Schild analysis experiment.
Caption: α1A-Adrenoceptor signaling pathway.
Troubleshooting unexpected results with RS-100329
Introduction: RS-100329 is a highly selective, allosteric inhibitor of MEK1 and MEK2, crucial kinases in the RAS-RAF-MEK-ERK signaling pathway.[1][2][3] Dysregulation of this pathway is implicated in a significant portion of human cancers, making this compound a valuable tool for preclinical oncology research.[1][2] This guide addresses common and unexpected results encountered during in vitro experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound should be dissolved in DMSO to create a stock solution (e.g., 10 mM). For short-term use, the stock solution can be stored at 4°C. For long-term storage, it is recommended to aliquot the stock solution and store it at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q2: In which cancer cell lines is this compound expected to be most effective?
A2: this compound is most effective in cell lines with activating mutations in BRAF (e.g., V600E) or RAS (e.g., KRAS G12C), as these mutations lead to constitutive activation of the MAPK pathway. Cell lines without such mutations are generally less sensitive.
Q3: How quickly can I expect to see an effect on downstream signaling?
A3: Inhibition of ERK phosphorylation (p-ERK) can typically be observed by Western blot as early as 30 minutes to 2 hours after treatment, with maximal inhibition usually seen within 4-6 hours. Effects on cell viability or proliferation require longer incubation periods, typically 24-72 hours.
Troubleshooting Guide for Unexpected Results
Issue 1: Higher than expected IC50 value or apparent lack of potency.
You've performed a cell viability assay (e.g., MTT, MTS, or CellTiter-Glo) and found the IC50 value for this compound is significantly higher than the literature value for your cell line, or the compound shows minimal effect.
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Compound Solubility/Stability: The compound may have precipitated out of the media or degraded.
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Solution: Ensure the final DMSO concentration in your culture media is low (typically <0.5%) to maintain solubility. Prepare fresh dilutions from a frozen stock for each experiment.
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Cell Line Authenticity/Resistance: The cell line may have acquired resistance, or it may not be the correct line.
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Solution: Verify the identity of your cell line via short tandem repeat (STR) profiling. Test the compound in a known sensitive control cell line (e.g., A375 for BRAF V600E) in parallel. Acquired resistance can involve upregulation of receptor tyrosine kinases (RTKs) or activation of parallel pathways like PI3K/AKT.
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Assay-Specific Issues: The assay incubation time may be too short, or the cell seeding density may be inappropriate.
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Solution: Extend the incubation time with this compound to 72 hours. Optimize cell seeding density to ensure cells are in an exponential growth phase throughout the assay.
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| Cell Line | Genotype | Expected IC50 (nM) | Common Observed Issue (nM) |
| A375 | BRAF V600E | 5 - 15 | > 100 |
| HT-29 | BRAF V600E | 10 - 25 | > 200 |
| HCT116 | KRAS G13D | 50 - 100 | > 1000 |
| HeLa | Wild-Type BRAF/RAS | > 10,000 | > 10,000 (Expected) |
This protocol is adapted from standard methodologies for colorimetric cell viability assays.
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and incubate for 24 hours at 37°C, 5% CO2.
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Compound Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the plate and add the compound-containing medium to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).
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Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
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MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.
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Measurement: Shake the plate for 15 minutes on an orbital shaker and read the absorbance at 570-590 nm using a microplate reader.
Caption: Workflow for troubleshooting high IC50 values.
Issue 2: No decrease in downstream p-ERK levels.
You've treated sensitive cells with this compound but observe no reduction in the phosphorylation of ERK (p-ERK) via Western blot.
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Sample Preparation: Phosphatases may have been active during cell lysis, leading to the artificial dephosphorylation of your target proteins.
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Solution: Ensure your lysis buffer is fresh and contains a cocktail of phosphatase inhibitors. Keep samples on ice at all times.
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Western Blot Protocol: The blocking buffer or antibody dilutions may be suboptimal.
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Solution: When probing for phosphoproteins, use 5% Bovine Serum Albumin (BSA) in TBST for blocking, not milk, as milk contains phosphoproteins (casein) that can cause high background. Optimize primary antibody concentrations and consider incubating overnight at 4°C.
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Insufficient Treatment Time: The treatment duration may be too short to observe maximal inhibition.
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Solution: Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours) to determine the optimal time point for p-ERK inhibition.
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| Protein | Treatment (100 nM this compound, 2h) | Expected Result |
| p-MEK | Vehicle | High |
| p-MEK | This compound | High (MEK is upstream) |
| p-ERK1/2 | Vehicle | High |
| p-ERK1/2 | This compound | Strongly Decreased |
| Total ERK1/2 | Both | Unchanged |
This protocol is a standard procedure for detecting phosphorylated proteins.
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Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with fresh protease and phosphatase inhibitor cocktails.
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Quantification: Determine protein concentration using a BCA or Bradford assay.
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Sample Prep: Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer at 95°C for 5 minutes.
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Gel Electrophoresis: Separate proteins on an SDS-PAGE gel.
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Transfer: Transfer proteins to a PVDF membrane. Confirm transfer with Ponceau S staining.
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Blocking: Block the membrane for 1 hour at room temperature with 5% BSA in TBST.
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Primary Antibody: Incubate the membrane with primary antibody (e.g., anti-p-ERK1/2) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
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Washing: Wash the membrane three times for 5-10 minutes each with TBST.
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Secondary Antibody: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
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Detection: Wash again with TBST, then apply an ECL substrate and visualize the bands using a chemiluminescence imager.
References
How to ensure subtype selectivity in RS-100329 experiments
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers working with RS-100329 to ensure and verify its subtype selectivity for the α1A-adrenoceptor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective antagonist of the α1A-adrenoceptor.[1] Its mechanism of action is to competitively bind to the α1A-adrenoceptor, thereby blocking the binding of endogenous catecholamines like norepinephrine and epinephrine and inhibiting downstream signaling.[1]
Q2: How selective is this compound for the α1A-adrenoceptor subtype?
A2: this compound displays high selectivity for the human α1A-adrenoceptor over the α1B and α1D subtypes. Studies have shown it to be approximately 126-fold more selective for α1A over α1B and 50-fold more selective over α1D.
Q3: Which experimental systems are suitable for studying this compound selectivity?
A3: The most common systems are recombinant cell lines (e.g., HEK293 or CHO-K1) stably expressing a single human α1-adrenoceptor subtype (α1A, α1B, or α1D).[2] This allows for the individual characterization of the compound's activity at each subtype without interference from other receptors.
Q4: What are the key assays to confirm the subtype selectivity of this compound?
A4: The two primary types of assays are:
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Radioligand Binding Assays: Competition binding assays are used to determine the binding affinity (Ki) of this compound for each receptor subtype.
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Functional Assays: As α1-adrenoceptors are Gq-coupled, functional selectivity is typically assessed by measuring changes in intracellular calcium concentration upon agonist stimulation in the presence of varying concentrations of this compound.
Q5: How do I handle and prepare this compound for my experiments?
A5: this compound hydrochloride is soluble in water. For stock solutions, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.
Subtype Selectivity Data
The following table summarizes the binding affinities of this compound for the human α1-adrenoceptor subtypes.
| Receptor Subtype | pKi | Ki (nM) | Selectivity Ratio (over α1A) |
| α1A | 9.6 | ~0.25 | 1 |
| α1B | 7.5 | ~31.6 | ~126-fold |
| α1D | 7.9 | ~12.6 | ~50-fold |
Data compiled from publicly available sources.
Experimental Workflows and Signaling Pathways
Caption: General experimental workflows for determining this compound subtype selectivity.
References
RS-100329 degradation and handling precautions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the degradation of RS-100329 and essential handling precautions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective α1A-adrenoceptor antagonist.[1][2][3] Its primary mechanism of action is to block the binding of norepinephrine to α1A-adrenergic receptors, which are predominantly found in the smooth muscle of the lower urinary tract. This antagonism leads to smooth muscle relaxation and is being investigated for its therapeutic potential in conditions such as benign prostatic hyperplasia.[4][5]
Q2: What are the recommended storage conditions for this compound?
Proper storage is critical to maintain the integrity of this compound. Both the solid compound and stock solutions are sensitive to temperature and light.
Q3: How should I prepare stock solutions of this compound?
To ensure the accuracy and longevity of your stock solutions, it is imperative to follow best practices for their preparation. This compound hydrochloride is soluble in water up to 100 mM and is also soluble in DMSO.
Q4: Is this compound sensitive to light?
Yes, this compound should be protected from light. The piperazine moiety within its structure can be susceptible to photodegradation. It is recommended to store the solid compound and any solutions in amber or opaque vials to prevent degradation from light exposure. When working with the compound, especially for extended periods, it is advisable to minimize light exposure by working in a dimly lit area or by covering the experimental setup with aluminum foil.
Q5: What are the potential degradation pathways for this compound?
While specific degradation products for this compound are not extensively documented in publicly available literature, based on its chemical structure which includes piperazine and pyrimidinedione rings, two primary degradation pathways are of concern:
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Photodegradation: The piperazine ring system is known to be susceptible to degradation upon exposure to UV light, which can lead to the formation of various byproducts.
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Hydrolysis: The pyrimidinedione ring may be susceptible to hydrolysis, particularly under strong acidic or basic conditions. This could lead to the opening of the ring structure and a loss of biological activity.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or lower-than-expected antagonist activity in vitro. | 1. Degradation of this compound stock solution: Improper storage (e.g., exposure to light, repeated freeze-thaw cycles) may have led to compound degradation. 2. Incorrect concentration of stock solution: Errors in weighing or dilution can lead to inaccurate final concentrations. 3. pH of the experimental buffer: The binding affinity of some adrenergic antagonists can be influenced by pH. | 1. Prepare a fresh stock solution from the solid compound, ensuring adherence to proper storage and handling protocols. Aliquot the new stock solution to minimize freeze-thaw cycles. 2. Re-weigh the solid compound using a calibrated balance and carefully recalculate dilutions. 3. Verify the pH of your experimental buffer. If possible, test a range of pH values to determine the optimal condition for your assay. |
| Precipitation observed in stock solution upon thawing. | 1. Exceeded solubility limit: The concentration of the stock solution may be too high for the solvent, especially at lower temperatures. 2. Freeze-thaw cycles: Repeated freezing and thawing can lead to the precipitation of less soluble compounds. | 1. Gently warm the solution to 37°C and vortex to attempt redissolution. If precipitation persists, consider preparing a new, less concentrated stock solution. 2. Aliquot stock solutions into smaller, single-use volumes to avoid multiple freeze-thaw cycles. |
| Variability in in vivo experimental results. | 1. Poor bioavailability due to precipitation at the injection site: If the compound precipitates out of the vehicle upon administration, its absorption will be inconsistent. 2. Degradation of the compound in the dosing solution: Exposure to light or inappropriate vehicle pH can degrade the compound before or after administration. | 1. Ensure the dosing vehicle is appropriate for the route of administration and that this compound remains fully dissolved. Consider using a vehicle with co-solvents if solubility is an issue. 2. Prepare dosing solutions fresh on the day of the experiment and protect them from light. Ensure the pH of the vehicle is within a stable range for the compound. |
| Visible color change in the solid compound or stock solution. | Chemical degradation: A change in color is often an indicator of chemical decomposition. | Discard the compound or solution. Do not use it for experiments as the identity and concentration of the active compound are no longer certain. |
Quantitative Data Summary
Table 1: Storage and Stability of this compound
| Form | Storage Temperature | Duration | Precautions |
| Solid | Room Temperature | Short-term | |
| Solid | -20°C | Long-term (months to years) | |
| Stock Solution | -20°C | Up to 1 month | Protect from light; Aliquot to avoid freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Protect from light; Aliquot to avoid freeze-thaw cycles. |
Table 2: Solubility of this compound Hydrochloride
| Solvent | Maximum Concentration |
| Water | 100 mM |
| DMSO | Soluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound Hydrochloride in Water
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Materials: this compound hydrochloride (MW: 462.89 g/mol ), sterile nuclease-free water, sterile microcentrifuge tubes, calibrated analytical balance, vortex mixer.
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Procedure: a. Tare a sterile microcentrifuge tube on a calibrated analytical balance. b. Carefully weigh out 4.63 mg of this compound hydrochloride into the tared tube. c. Add 1 mL of sterile nuclease-free water to the tube. d. Vortex the solution until the compound is completely dissolved. e. Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. f. Store the aliquots at -80°C for up to 6 months.
Visualizations
References
Overcoming poor cell permeability with RS-100329
Technical Support Center
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals. It addresses the function and application of RS-100329 and separately covers strategies for overcoming poor cell permeability of small molecules.
Clarification on the Application of this compound
Initial research indicates a potential misunderstanding regarding the primary application of this compound. The available scientific literature and product information consistently describe this compound as a potent and highly selective α1A-adrenoceptor antagonist.[1][2][3][4] Its principal use in research is to study and block the effects of adrenaline and noradrenaline on the α1A-adrenergic receptors, particularly in smooth muscle tissues like those found in the lower urinary tract.[5]
Currently, there is no scientific evidence to suggest that this compound is used as a tool to overcome poor cell permeability of other compounds. The following sections are therefore divided into two parts:
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Technical Support for this compound: This section provides detailed information, protocols, and troubleshooting for the correct use of this compound as an α1A-adrenoceptor antagonist.
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Overcoming Poor Cell Permeability: This section offers a general guide with FAQs, troubleshooting, and protocols for assessing and improving the cell permeability of small molecules, addressing the core interest of the original query.
Part 1: Technical Support for this compound (α1A-Adrenoceptor Antagonist)
This guide provides technical support for the experimental use of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective antagonist of the α1A-adrenergic receptor (α1A-AR). It binds to this receptor subtype with high affinity, thereby blocking the binding of endogenous agonists like norepinephrine and preventing the activation of downstream signaling pathways that lead to smooth muscle contraction.
Q2: How selective is this compound for the α1A-adrenoceptor subtype?
This compound exhibits significant selectivity for the human α1A-adrenoceptor subtype. It is approximately 126-fold more selective for the α1A subtype over the α1B subtype and 50-fold more selective over the α1D subtype. This high selectivity makes it a valuable tool for distinguishing between α1-adrenoceptor subtype functions in various tissues.
Q3: What are the recommended solvents and storage conditions for this compound?
This compound hydrochloride is soluble in water (up to 100 mM) and DMSO. For long-term storage (months to years), it is recommended to store the solid compound at -20°C in a dry, dark place. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month, protected from light. For short-term storage (days to weeks), 0-4°C is acceptable.
Q4: In what types of experiments is this compound typically used?
This compound is primarily used in pharmacological studies to investigate the role of α1A-adrenoceptors. Common applications include:
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In vitro smooth muscle contraction assays using tissues such as prostate, bladder neck, or vas deferens to determine its antagonist potency (pA2).
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Radioligand binding assays to determine its binding affinity (pKi) for cloned human α1-adrenoceptor subtypes.
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In vivo studies in animal models to assess its effects on urethral pressure and cardiovascular parameters.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or weak antagonist effect in functional assay | Compound Degradation: Improper storage of stock solutions. | Prepare fresh stock solutions from solid compound. Ensure solutions are stored correctly (protected from light, appropriate temperature). |
| Incorrect Concentration: Calculation error or inaccurate pipetting. | Verify all calculations for dilutions. Use calibrated pipettes and proper technique. | |
| Low Receptor Expression: The tissue or cell line used may have low or no expression of the α1A-adrenoceptor subtype. | Confirm α1A-AR expression in your experimental model using techniques like Western Blot, qPCR, or by using a more potent, less selective antagonist like prazosin as a positive control. | |
| High variability between experimental replicates | Solubility Issues: Compound precipitating out of the aqueous buffer. | Although this compound hydrochloride is water-soluble, ensure complete dissolution in your final assay buffer. If using a high concentration, briefly sonicate or vortex. |
| Assay Conditions: Inconsistent incubation times, temperatures, or buffer pH. | Standardize all assay parameters. Ensure consistent timing for all steps and that the buffer pH is stable throughout the experiment. | |
| Unexpected off-target effects | High Concentration: Using concentrations far exceeding the Ki for α1A-AR may lead to binding at other α1-adrenoceptor subtypes (α1B, α1D) or other unrelated receptors. | Perform concentration-response experiments to determine the optimal concentration. Refer to selectivity data (see Table 1) to stay within a selective concentration range. |
Data Presentation
Table 1: In Vitro Pharmacological Profile of this compound
This table summarizes the binding affinity and functional antagonist potency of this compound at human α1-adrenoceptor subtypes.
| Parameter | α1A-Adrenoceptor | α1B-Adrenoceptor | α1D-Adrenoceptor | Reference(s) |
| Binding Affinity (pKi) | 9.6 | 7.5 | 7.9 | |
| Functional Potency (pA2) | 9.2 (Human LUT) | ~7.3 (Rat Aorta) | N/A | |
| pKi is the negative logarithm of the inhibition constant (Ki). pA2 is the negative logarithm of the molar concentration of an antagonist that produces a 2-fold shift in the agonist concentration-response curve. LUT: Lower Urinary Tract. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for α1-Adrenoceptors
Objective: To determine the binding affinity (Ki) of this compound for α1-adrenoceptor subtypes expressed in cell membranes.
Methodology:
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Membrane Preparation: Use cell membranes from CHO-K1 cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors.
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Assay Buffer: Prepare a suitable buffer, e.g., 50 mM Tris-HCl, pH 7.4.
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Competition Binding:
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In a 96-well plate, combine cell membranes (e.g., 10-20 µg protein/well), a fixed concentration of a suitable radioligand (e.g., [³H]-prazosin, ~0.25 nM), and varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M).
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For non-specific binding determination, add a high concentration of a non-labeled antagonist (e.g., 10 µM phentolamine).
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Incubation: Incubate the plate at room temperature for 60 minutes.
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Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.
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Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
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Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. Use non-linear regression analysis (e.g., one-site fit) to calculate the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Protocol 2: In Vitro Smooth Muscle Contraction Assay
Objective: To determine the functional antagonist potency (pA2) of this compound.
Methodology:
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Tissue Preparation: Isolate smooth muscle tissue (e.g., human prostate strips, rabbit bladder neck, or rat vas deferens) and mount it in an organ bath containing physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C, gassed with 95% O₂ / 5% CO₂.
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Equilibration: Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes, with regular washes.
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Agonist Concentration-Response: Generate a cumulative concentration-response curve for an α1-agonist like norepinephrine or phenylephrine.
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Antagonist Incubation: Wash the tissue thoroughly and incubate with a known concentration of this compound for a set period (e.g., 30-60 minutes).
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Second Agonist Curve: In the continued presence of this compound, generate a second cumulative concentration-response curve for the same agonist.
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Repeat: Repeat steps 4 and 5 with increasing concentrations of this compound.
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Data Analysis: Measure the rightward shift in the agonist EC50 caused by each concentration of this compound. Construct a Schild plot (log(concentration ratio - 1) vs. log[Antagonist]) to determine the pA2 value. A slope not significantly different from unity indicates competitive antagonism.
Mandatory Visualization
Caption: α1A-Adrenoceptor signaling pathway and its inhibition by this compound.
Part 2: Technical Support for Overcoming Poor Cell Permeability
This guide provides general troubleshooting and methodologies for improving the cell permeability of small molecule compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons a small molecule might have poor cell permeability?
Poor cell permeability is often due to a combination of physicochemical and biological factors:
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Physicochemical Properties: High molecular weight (>500 Da), a high number of hydrogen bond donors/acceptors (violating Lipinski's Rule of 5), high polarity, and low lipophilicity can hinder passive diffusion across the cell's lipid bilayer.
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Biological Barriers: The compound may be a substrate for cellular efflux pumps (like P-glycoprotein or BCRP), which actively transport it out of the cell.
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Solubility and Stability: Poor aqueous solubility can limit the concentration of the compound available at the cell surface, while instability in the assay medium can lead to degradation before transport can occur.
Q2: How can I experimentally measure the cell permeability of my compound?
The two most common in vitro methods are:
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Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, non-cell-based assay that measures passive diffusion across an artificial lipid membrane. It's useful for initial screening of passive permeability.
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Caco-2 Permeability Assay: This assay uses a monolayer of human colon adenocarcinoma cells (Caco-2) that mimics the intestinal barrier. It can measure both passive diffusion and active transport, including the effects of efflux pumps.
Q3: My compound shows a high efflux ratio in the Caco-2 assay. What does this mean and what can I do?
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests your compound is actively pumped out of the cells by an efflux transporter.
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What to do: To confirm which transporter is involved, you can re-run the assay in the presence of known efflux pump inhibitors (e.g., verapamil for P-gp). A significant reduction in the efflux ratio confirms the involvement of that transporter.
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Next Steps: Medicinal chemistry efforts can be directed at modifying the compound's structure to reduce its affinity for the identified transporter.
Q4: What strategies can I use to improve the permeability of my compound?
Several strategies can be employed:
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Structural Modification: Increase lipophilicity by adding non-polar groups or mask polar hydrogen-bond-donating groups through N- or O-alkylation. The formation of intramolecular hydrogen bonds can also shield polar groups and improve permeability.
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Prodrug Approach: Temporarily mask polar functional groups with lipophilic moieties that are cleaved once inside the cell to release the active drug.
-
Formulation Strategies: Use formulation vehicles like cyclodextrins or surfactants to improve solubility and delivery to the cell surface.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low compound recovery in Caco-2 or PAMPA assay | Non-specific Binding: Lipophilic compounds may bind to plasticware (plates, tips). | Use low-binding plates and pre-treat pipette tips by aspirating/dispensing the compound solution several times. |
| High Retention in Cell Monolayer: The compound is highly lipophilic and gets stuck in the Caco-2 cell membranes. | Add a protein like Bovine Serum Albumin (BSA) to the receiver compartment to act as a "sink" and facilitate the release of the compound from the basolateral side. | |
| Compound Instability: The compound degrades in the assay buffer over the incubation period. | Assess the compound's stability in the assay buffer at 37°C over the experiment's duration. If unstable, consider shortening the incubation time or modifying the buffer. | |
| High variability in permeability (Papp) values | Inconsistent Cell Monolayer Integrity: Caco-2 monolayer is not fully confluent or has inconsistent tight junctions. | Routinely check monolayer integrity before each experiment by measuring Transepithelial Electrical Resistance (TEER) and the permeability of a low-permeability marker like Lucifer Yellow. |
| Solubility Issues: Compound is not fully dissolved in the donor well, leading to inconsistent concentrations at the cell surface. | Measure the compound's thermodynamic solubility in the assay buffer. If solubility is low, consider using a co-solvent (e.g., up to 1% DMSO), but first, verify that the co-solvent concentration does not compromise monolayer integrity. |
Data Presentation
Table 2: Comparison of Common In Vitro Permeability Assays
| Assay | Principle | Throughput | Information Provided | Key Limitation(s) |
| PAMPA | Passive diffusion across a lipid-coated artificial membrane. | High | Intrinsic passive permeability. | Cannot assess active transport or efflux; may not correlate well for compounds using paracellular routes. |
| Caco-2 | Transport across a polarized monolayer of human intestinal cells. | Medium | Apparent permeability (Papp), efflux ratio, potential for active transport and metabolism. | Cells can have variable transporter expression; requires long culture times (21 days). |
| MDCK-MDR1 | Transport across a monolayer of canine kidney cells overexpressing the human P-gp efflux pump. | Medium | Specifically identifies P-gp substrates. | Does not model the human intestinal barrier or other efflux transporters. |
Experimental Protocols
Protocol 3: Caco-2 Bidirectional Permeability Assay
Objective: To determine the apparent permeability (Papp) and efflux ratio of a test compound.
Methodology:
-
Cell Culture: Seed Caco-2 cells on permeable filter supports (e.g., Transwell® plates) and culture for 21-25 days to allow for differentiation and formation of a confluent, polarized monolayer.
-
Monolayer Integrity Check:
-
Measure the Transepithelial Electrical Resistance (TEER) of each well using a TEER meter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >300 Ω·cm²).
-
Confirm integrity by measuring the transport of a low-permeability fluorescent marker (e.g., Lucifer Yellow, Papp < 1 x 10⁻⁶ cm/s).
-
-
Assay Preparation:
-
Carefully wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES, pH 7.4).
-
Prepare the dosing solution of the test compound in the transport buffer. Include a positive control (high permeability, e.g., propranolol) and negative control (low permeability, e.g., atenolol).
-
-
Apical to Basolateral (A-B) Transport:
-
Add the dosing solution to the apical (donor) compartment.
-
Add fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 60-120 minutes).
-
At the end of the incubation, take samples from both the donor and receiver compartments.
-
-
Basolateral to Apical (B-A) Transport:
-
Perform the same procedure as in step 4, but add the dosing solution to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.
-
-
Quantification: Analyze the concentration of the compound in all collected samples using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) in cm/s using the formula: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the filter, and C₀ is the initial concentration in the donor chamber.
-
Calculate the Efflux Ratio = Papp (B-A) / Papp (A-B).
-
Mandatory Visualization
Caption: Common barriers to cell permeability and corresponding improvement strategies.
References
- 1. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. rndsystems.com [rndsystems.com]
- 4. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Predicting and Improving the Membrane Permeability of Peptidic Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of RS-100329 and Prazosin for α1-Adrenergic Receptor Antagonism
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the selectivity and performance of two key α1-adrenergic receptor antagonists: RS-100329 and prazosin. This analysis is supported by experimental data on binding affinities and functional antagonism, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Introduction
This compound is a potent and highly selective antagonist for the α1A-adrenergic receptor subtype.[1] In contrast, prazosin is a well-established, non-selective α1-adrenergic receptor antagonist, though some studies suggest a degree of selectivity for the α1D subtype over the α1A in certain functional contexts.[1] The α1-adrenergic receptors, which include the α1A, α1B, and α1D subtypes, are G-protein coupled receptors that play a crucial role in the sympathetic nervous system, primarily mediating smooth muscle contraction.[2][3] The differential selectivity of this compound and prazosin has significant implications for their therapeutic applications and research use.
Data Presentation
Table 1: Comparative Binding Affinities (pKi) of this compound and Prazosin for α1-Adrenergic Receptor Subtypes
| Compound | α1A | α1B | α1D | Selectivity (α1A vs. α1B) | Selectivity (α1A vs. α1D) | Reference |
| This compound | 9.6 | ~7.5 | ~7.9 | ~126-fold | ~50-fold | [1] |
| Prazosin | ~8.6 | ~8.7 | ~9.0 | Non-selective | Non-selective | |
| Prazosin | High Affinity | High Affinity | High Affinity | Non-selective | Non-selective | |
| Prazosin | 8.59 (prostate) | - | - | - | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. Selectivity is calculated from the ratio of Ki values.
Table 2: Comparative Functional Antagonism (pA2/pK_B) of this compound and Prazosin
| Compound | Tissue | Predominant Receptor Subtype | pA2 / pK_B | Reference |
| This compound | Human Lower Urinary Tract | α1A | 9.2 | |
| This compound | Rabbit Bladder Neck | α1A | 9.2 | |
| This compound | Human Renal Artery | Mixed | 6.8 | |
| This compound | Rat Aorta | α1D | 7.9 | |
| Prazosin | Human Prostate | α1A | 8.59 | |
| Prazosin | Human Umbilical Veins | Mixed | 8.30 | |
| Prazosin | Human Mesenteric Artery | Mixed | 9.01 | |
| Prazosin | Human Renal Artery | Mixed | 8.76 | |
| Prazosin | Human Saphenous Vein | Mixed | 9.32 |
Note: pA2 is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. pK_B is the negative logarithm of the dissociation constant of an antagonist. Higher values indicate greater antagonist potency.
Experimental Protocols
Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound for a specific receptor.
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the α1-adrenergic receptor subtypes of interest.
-
Incubation: The membranes are incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound or prazosin).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using liquid scintillation counting.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.
Functional Antagonism Assay (Schild Plot Analysis)
This assay measures the potency of an antagonist in a functional tissue preparation.
-
Tissue Preparation: A smooth muscle tissue known to express α1-adrenergic receptors (e.g., prostate, vas deferens, or aorta) is isolated and mounted in an organ bath containing a physiological salt solution.
-
Agonist Concentration-Response Curve: A cumulative concentration-response curve to an α1-adrenergic agonist (e.g., norepinephrine or phenylephrine) is generated to determine the baseline contractile response.
-
Antagonist Incubation: The tissue is incubated with a fixed concentration of the antagonist (this compound or prazosin) for a predetermined period.
-
Shifted Agonist Curve: A second agonist concentration-response curve is generated in the presence of the antagonist.
-
Schild Plot Construction: Steps 3 and 4 are repeated with several different concentrations of the antagonist. The dose ratio (the ratio of the agonist EC50 in the presence and absence of the antagonist) is calculated for each antagonist concentration. A Schild plot is constructed by plotting the log (dose ratio - 1) against the negative log of the antagonist concentration.
-
pA2 Determination: The pA2 value is determined as the x-intercept of the Schild regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from unity.
Mandatory Visualization
Caption: α1A-Adrenergic Receptor Signaling Pathway and Points of Antagonism.
Caption: Workflow for Binding Affinity and Functional Antagonism Assays.
Conclusion
The experimental data clearly demonstrate that this compound is a highly selective antagonist for the α1A-adrenergic receptor subtype, exhibiting significantly greater affinity and functional potency at this subtype compared to α1B and α1D. In contrast, prazosin acts as a non-selective antagonist across all α1-adrenergic receptor subtypes. This high selectivity makes this compound a valuable tool for investigating the specific physiological and pathological roles of the α1A-adrenoceptor, particularly in tissues where this subtype is predominant, such as the lower urinary tract. Prazosin, while a potent α1-adrenoceptor antagonist, does not offer this subtype discrimination. The choice between these two compounds should, therefore, be guided by the specific requirements of the research, with this compound being the preferred agent for studies requiring selective α1A-adrenoceptor blockade.
References
- 1. Prazosin has low potency at α1A-adrenoceptors and high potency at α1D -adrenoceptors in rat vas deferens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Current Developments on the Role of α1-Adrenergic Receptors in Cognition, Cardioprotection, and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signal transduction pathways associated with alpha1-adrenoceptor subtypes in cells and tissues including human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of RS-100329 and Other α1A-Adrenoceptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of RS-100329, a potent and selective α1A-adrenoceptor antagonist, with other agents in its class. The following sections present quantitative data on binding affinities and functional antagonism, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to facilitate a comprehensive understanding of their relative performance.
Data Presentation: Quantitative Comparison of α1A-Adrenoceptor Antagonists
The therapeutic efficacy of α1A-adrenoceptor antagonists, particularly in the context of conditions like benign prostatic hyperplasia (BPH), is intrinsically linked to their binding affinity (pKi) and functional antagonism (pA2) at the α1A-adrenoceptor, as well as their selectivity over other α1-adrenoceptor subtypes (α1B and α1D). High affinity and selectivity for the α1A subtype are desirable to elicit targeted therapeutic effects in the lower urinary tract while minimizing off-target effects, such as cardiovascular side effects associated with α1B and α1D antagonism.
Table 1: Binding Affinity (pKi) of α1-Adrenoceptor Antagonists at Human Cloned α1-Adrenoceptors
The pKi value is the negative logarithm of the inhibition constant (Ki), representing the affinity of a ligand for a receptor. A higher pKi value indicates a stronger binding affinity.
| Compound | pKi for α1A | pKi for α1B | pKi for α1D | α1A vs α1B Selectivity (fold) | α1A vs α1D Selectivity (fold) | Reference |
| This compound | 9.6 | 7.5 | 7.9 | 126 | 50 | [1][2][3] |
| Ro 70-0004 | 8.9 | 7.1 | 7.2 | 60 | 50 | [1][2] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | 11 | 3.4 | |
| Silodosin | - | - | - | 583 (vs α1B) | 55.5 (vs α1D) | |
| Prazosin | 8.7 | 9.1 | 8.8 | ~0.4 | ~0.8 | |
| Alfuzosin | - | - | - | Non-selective | Non-selective | |
| Naftopidil | - | - | - | Lower than for α1D | - |
Note: Direct pKi values for Silodosin, Alfuzosin, and Naftopidil from the same comparative study as this compound were not available in the searched literature. Their selectivity profiles are described textually.
Table 2: Functional Antagonism (pA2) of α1-Adrenoceptor Antagonists
The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold rightward shift in an agonist's concentration-response curve. It is a measure of the functional potency of a competitive antagonist.
| Compound | Tissue | Agonist | pA2 Value | Reference |
| This compound | Human Lower Urinary Tract | Noradrenaline | 9.2 | |
| Rabbit Bladder Neck | Noradrenaline | 9.2 | ||
| Ro 70-0004 | Human Lower Urinary Tract | Noradrenaline | 8.8 | |
| Rabbit Bladder Neck | Noradrenaline | 8.9 | ||
| Tamsulosin | Human Lower Urinary Tract | Noradrenaline | 10.4 | |
| Human Prostate | Noradrenaline | 10.0 | ||
| Prazosin | Human Lower Urinary Tract | Noradrenaline | 8.7 | |
| Alfuzosin | Rabbit Trigone | Phenylephrine | 7.44 | |
| Rabbit Urethra | Phenylephrine | 7.30 |
Experimental Protocols
The following sections detail the generalized methodologies for the key experiments cited in this comparison guide.
Radioligand Binding Assays for pKi Determination
Objective: To determine the binding affinity (Ki) of a test compound (e.g., this compound) for α1-adrenoceptor subtypes.
Methodology:
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors are cultured and harvested. The cells are then homogenized in a cold lysis buffer and subjected to differential centrifugation to isolate the cell membranes containing the receptors. The protein concentration of the membrane preparation is determined using a standard protein assay.
-
Competitive Binding Assay: The assay is typically performed in a 96-well plate format. A fixed concentration of a radiolabeled ligand with known high affinity for the receptor (e.g., [3H]-prazosin) is incubated with the cell membrane preparation in the presence of increasing concentrations of the unlabeled test compound.
-
Incubation and Filtration: The mixture is incubated at a specific temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to allow binding to reach equilibrium. The reaction is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand while allowing the unbound radioligand to pass through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Radioactivity Measurement: The radioactivity retained on the filters is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation. The pKi is the negative logarithm of the Ki.
Functional Antagonism Assays for pA2 Determination
Objective: To determine the functional potency (pA2) of a competitive antagonist in a tissue-based assay.
Methodology:
-
Tissue Preparation: Tissues expressing the target receptor, such as human prostate or rabbit bladder neck, are obtained and dissected into small strips. These strips are mounted in an organ bath containing a physiological salt solution, maintained at 37°C, and gassed with a mixture of 95% O2 and 5% CO2.
-
Cumulative Concentration-Response Curves: After an equilibration period, a cumulative concentration-response curve to an agonist (e.g., noradrenaline or phenylephrine) is generated to establish a baseline contractile response.
-
Antagonist Incubation: The tissue is then washed and incubated with a fixed concentration of the antagonist (e.g., this compound) for a predetermined period to allow for equilibration.
-
Second Agonist Concentration-Response Curve: A second cumulative concentration-response curve to the same agonist is then generated in the presence of the antagonist. This procedure is repeated with several different concentrations of the antagonist.
-
Data Analysis: The dose-ratio for each antagonist concentration is calculated (the ratio of the agonist EC50 in the presence and absence of the antagonist). A Schild plot is then constructed by plotting the log (dose-ratio - 1) against the negative log of the molar concentration of the antagonist. The x-intercept of the Schild plot provides the pA2 value.
Mandatory Visualizations
Signaling Pathway of α1A-Adrenoceptors
The α1A-adrenoceptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G-proteins. Upon activation by an agonist like norepinephrine, it initiates a downstream signaling cascade leading to smooth muscle contraction.
Caption: The Gq-coupled signaling pathway of the α1A-adrenoceptor.
Experimental Workflow for pKi Determination
The following diagram illustrates the key steps involved in determining the pKi value of a compound through a radioligand binding assay.
Caption: Workflow for determining the pKi of an α1A-adrenoceptor antagonist.
Logical Relationship: Selectivity and Therapeutic Window
The selectivity of an α1A-adrenoceptor antagonist is a critical determinant of its therapeutic window. Higher selectivity for the α1A subtype over α1B and α1D subtypes generally leads to a more favorable safety profile.
Caption: Relationship between α1A selectivity and the therapeutic window.
References
- 1. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. RS 100329 hydrochloride | Adrenergic α1 Receptors | Tocris Bioscience [tocris.com]
Comparative Analysis of RS-100329 Cross-reactivity with Adrenergic Receptors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the adrenergic receptor cross-reactivity profile of RS-100329, a potent and selective α1A-adrenoceptor antagonist. The information presented herein is supported by experimental data to assist researchers in evaluating its suitability for various applications.
Executive Summary
This compound is a highly selective antagonist for the α1A-adrenergic receptor subtype. Experimental data demonstrates its nanomolar affinity for the human α1A receptor, with significantly lower affinity for the α1B and α1D subtypes.[1][2] This selectivity has been confirmed in both radioligand binding studies using cloned human receptors and functional assays in native tissues.[2] While comprehensive data on its interaction with α2 and β-adrenergic receptors is not extensively detailed in the available literature, its primary characterization highlights a strong preference for the α1A subtype, making it a valuable tool for studies where selective α1A blockade is desired.
Quantitative Data: Adrenergic Receptor Binding Profile of this compound
The following table summarizes the binding affinities of this compound for human α1-adrenergic receptor subtypes. The affinity is expressed as pKi, which is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
| Receptor Subtype | pKi | Selectivity over α1A |
| α1A | 9.6 | - |
| α1B | 7.5 | 126-fold |
| α1D | 7.9 | 50-fold |
| α2 Subtypes | Data not available | - |
| β Subtypes | Data not available | - |
Data compiled from studies on cloned human adrenergic receptors.
Signaling Pathway and Experimental Workflows
To provide a clearer understanding of the biological context and experimental approaches, the following diagrams illustrate the canonical α1-adrenergic signaling pathway and a typical workflow for assessing receptor cross-reactivity.
Experimental Protocols
The following are detailed methodologies for key experiments used to determine the cross-reactivity profile of compounds like this compound.
Radioligand Receptor Binding Assay
This assay quantifies the affinity (Ki) of a test compound by measuring its ability to compete with a known radiolabeled ligand for binding to a specific receptor subtype.
-
Objective: To determine the binding affinity (Ki) of this compound for α1A, α1B, α1D, α2, and β adrenergic receptor subtypes.
-
Materials:
-
Cell Membranes: Membranes prepared from cell lines (e.g., CHO-K1, HEK293) stably expressing a single human adrenergic receptor subtype (e.g., α1A, α1B, etc.).
-
Radioligand: A subtype-selective or non-selective radioligand with high affinity, such as [³H]-Prazosin for α1 receptors.
-
Test Compound: this compound, serially diluted.
-
Non-specific Ligand: A high concentration of an unlabeled antagonist (e.g., 10 µM Phentolamine) to determine non-specific binding.
-
Binding Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
-
-
Methodology:
-
Reaction Setup: In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + non-specific ligand), and competition binding (membranes + radioligand + varying concentrations of this compound).
-
Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
-
Functional Second-Messenger Assay (Inositol Phosphate Accumulation)
This assay measures the functional antagonism of a compound by quantifying its ability to block agonist-induced production of intracellular second messengers. For Gq-coupled α1 receptors, this involves measuring inositol phosphate (IP) accumulation.
-
Objective: To determine the functional potency (pA2) of this compound as an antagonist at α1-adrenergic receptors.
-
Materials:
-
Intact Cells: Whole cells (e.g., CHO-K1) expressing the desired α1-receptor subtype.
-
Labeling Agent: [³H]-myo-inositol for radiolabeling of cellular phosphoinositides.
-
Agonist: A known α1-agonist, such as Norepinephrine or Phenylephrine.
-
Antagonist: this compound at various concentrations.
-
Assay Buffer: Krebs-bicarbonate buffer or similar, often containing LiCl to inhibit inositol monophosphatase and allow IP accumulation.
-
Ion-Exchange Chromatography Columns: To separate [³H]-inositol phosphates from free [³H]-inositol.
-
-
Methodology:
-
Cell Culture and Labeling: Culture the cells to an appropriate confluency and incubate them overnight with [³H]-myo-inositol to label the cellular phosphoinositide pool.
-
Antagonist Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound for a set period (e.g., 30 minutes).
-
Agonist Stimulation: Add a fixed concentration of the α1-agonist (typically the EC80) to the wells and incubate for an additional period (e.g., 30-60 minutes) to stimulate IP production.
-
Extraction: Terminate the reaction by adding a solution like ice-cold perchloric acid to lyse the cells and extract the soluble inositol phosphates.
-
Separation and Quantification: Neutralize the extracts and apply them to anion-exchange chromatography columns. Elute and collect the total [³H]-inositol phosphates, and quantify the radioactivity using a scintillation counter.
-
Data Analysis:
-
Construct a dose-response curve by plotting the inhibition of the agonist response against the log concentration of this compound.
-
Perform a Schild analysis to determine the pA2 value, which represents the negative logarithm of the antagonist concentration that requires a two-fold increase in the agonist concentration to produce the same response. This value provides a measure of the antagonist's potency.
-
-
References
A Comparative Guide to Selective α1A-Adrenoceptor Antagonists as Alternatives to RS-100329
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative selective α1A-adrenoceptor antagonists to RS-100329, a potent and selective antagonist for this receptor subtype. The α1A-adrenoceptor is a key target in drug discovery, particularly for the treatment of benign prostatic hyperplasia (BPH). This document summarizes key quantitative data, details experimental protocols for antagonist characterization, and provides visual representations of relevant biological pathways and experimental workflows to aid researchers in selecting and evaluating suitable alternative compounds.
Quantitative Comparison of α1-Adrenoceptor Antagonists
The following table summarizes the binding affinities (pKi) of this compound and several alternative antagonists for the human α1A, α1B, and α1D adrenoceptor subtypes. The data has been compiled from radioligand binding assays using human cloned adrenoceptors expressed in various cell lines. Higher pKi values indicate greater binding affinity.
| Compound | pKi for α1A | pKi for α1B | pKi for α1D | α1B/α1A Selectivity | α1D/α1A Selectivity |
| This compound | 9.6[1] | ~7.5 | ~8.1 | ~126-fold[1] | ~50-fold[1] |
| Tamsulosin | 10.38 | 9.33 | 9.85 | ~11-fold | ~3.4-fold |
| Silodosin | 9.92 | 7.32 | 8.30 | ~398-fold | ~42-fold |
| Naftopidil | ~8.5 | ~7.3 | ~9.0 | ~16-fold | ~0.3-fold |
| 5-Methylurapidil | ~8.6 | ~6.7 | ~7.6 | ~79-fold | ~10-fold |
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below. These protocols are essential for the accurate evaluation and comparison of α1A-adrenoceptor antagonists.
Radioligand Binding Assay
This assay determines the affinity of a compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Objective: To determine the binding affinity (Ki) of test compounds for human α1A, α1B, and α1D-adrenoceptor subtypes.
Materials:
-
Cell membranes prepared from CHO-K1 or HEK293 cells stably expressing human cloned α1A, α1B, or α1D-adrenoceptors.
-
[3H]-Prazosin (radioligand).
-
Test compounds (e.g., this compound, Tamsulosin, etc.).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
Procedure:
-
Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of [3H]-Prazosin and varying concentrations of the test compound.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assay: Noradrenaline-Induced Contraction of Prostatic Smooth Muscle
This assay assesses the functional potency of an antagonist by measuring its ability to inhibit the contraction of prostate tissue induced by an agonist.
Objective: To determine the functional antagonist potency (pA2) of test compounds.
Materials:
-
Fresh human or rabbit prostatic tissue.
-
Krebs-Henseleit solution (physiological salt solution).
-
Noradrenaline (agonist).
-
Test compounds.
-
Organ bath system with isometric force transducers.
-
Data acquisition system.
Procedure:
-
Tissue Preparation: Dissect the prostatic tissue into strips and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.
-
Equilibration: Allow the tissue to equilibrate under a resting tension.
-
Agonist Response: Generate a cumulative concentration-response curve to noradrenaline.
-
Antagonist Incubation: Wash the tissue and incubate with a fixed concentration of the test compound for a predetermined period.
-
Shifted Agonist Response: Generate a second cumulative concentration-response curve to noradrenaline in the presence of the antagonist.
-
Data Analysis: Calculate the dose-ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist). Construct a Schild plot to determine the pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift in the agonist's concentration-response curve.
Visualizations
Signaling Pathway of the α1A-Adrenoceptor
References
Head-to-Head Comparison: RS-100329 and Silodosin in the Context of α1A-Adrenoceptor Antagonism
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Preclinical Data
In the landscape of urological drug development, particularly for benign prostatic hyperplasia (BPH), the selective antagonism of the α1A-adrenoceptor is a key therapeutic strategy. This guide provides a detailed head-to-head comparison of two such antagonists: RS-100329, a potent research compound, and silodosin, a clinically approved medication. This comparison is based on available preclinical experimental data, focusing on pharmacodynamics and pharmacokinetics to inform further research and development efforts.
Pharmacodynamic Profile: Receptor Binding Affinity and Functional Antagonism
The primary mechanism of action for both this compound and silodosin is the competitive antagonism of α1A-adrenoceptors, which are predominantly located in the smooth muscle of the prostate, bladder neck, and urethra. Blockade of these receptors leads to smooth muscle relaxation and alleviation of lower urinary tract symptoms (LUTS) associated with BPH. The selectivity for the α1A subtype over α1B and α1D subtypes is crucial for minimizing cardiovascular side effects, such as orthostatic hypotension, which are mediated by α1B-adrenoceptors in blood vessels.
Comparative Receptor Binding Affinities (pKi)
The binding affinity of a compound for its target receptor is a critical determinant of its potency. The following table summarizes the reported pKi values for this compound and the selectivity profile of silodosin for the human cloned α1-adrenoceptor subtypes. A higher pKi value indicates a higher binding affinity.
| Compound | pKi for α1A | pKi for α1B | pKi for α1D | α1A vs α1B Selectivity | α1A vs α1D Selectivity |
| This compound | 9.6 | 7.5 | 7.9 | 126-fold | 50-fold |
| Silodosin | High Affinity | Lower Affinity | Lower Affinity | 162 to 583-fold | ~50 to 55.5-fold |
Data for this compound from radioligand binding studies.[1][2] Data for silodosin is presented as selectivity ratios from various preclinical studies.[3][4]
Functional Antagonism (pA2)
Functional assays measure the ability of an antagonist to inhibit the physiological response to an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. Higher pA2 values indicate greater functional potency.
| Compound | Tissue | Predominant Receptor | pA2 Value |
| This compound | Human Lower Urinary Tract | α1A | 9.2 |
| Rabbit Bladder Neck | α1A | 9.2 | |
| Human Renal Artery | α1B/α1D | 6.8 | |
| Rat Aorta | α1B | 7.9 | |
| Silodosin | Rabbit Prostate | α1A | High Potency |
| Rabbit Urethra | α1A | High Potency | |
| Rabbit Bladder Trigone | α1A | High Potency | |
| Rat Spleen | α1B | Lower Potency | |
| Rat Thoracic Aorta | α1D | Lower Potency |
Data for this compound from in vitro organ bath studies.[1] For silodosin, while specific pA2 values were not consistently reported in the reviewed literature, functional studies confirm its high potency and selectivity for α1A-rich tissues of the lower urinary tract over vascular tissues.
Pharmacokinetic Profile
Pharmacokinetic properties determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, which are critical for its clinical utility.
Preclinical Pharmacokinetic Parameters of Silodosin
Comprehensive preclinical pharmacokinetic data for silodosin is available from studies in rats and dogs.
| Parameter | Rat | Dog |
| Elimination Half-life (t½) | ~2 hours | ~2 hours |
| Absolute Bioavailability | ~9% | ~25% |
| Plasma Protein Binding | ~80% | ~80% |
Data from single oral dose studies.
Pharmacokinetic Data for this compound
Based on a comprehensive search of publicly available scientific literature, preclinical pharmacokinetic data for this compound, including its half-life, bioavailability, and clearance in animal models, is not available. This information is crucial for a direct comparison of the in vivo behavior of the two compounds.
Signaling Pathways and Experimental Workflows
Mechanism of Action: α1A-Adrenoceptor Antagonism in the Lower Urinary Tract
The following diagram illustrates the signaling pathway initiated by norepinephrine binding to α1A-adrenoceptors in prostatic smooth muscle cells and the inhibitory effect of antagonists like this compound and silodosin.
Caption: Alpha-1A adrenoceptor signaling pathway and antagonist action.
Experimental Workflow: Radioligand Binding Assay
The determination of receptor binding affinity (Ki) is a fundamental experiment in pharmacology. The diagram below outlines a typical workflow for a competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Experimental Protocols
Radioligand Binding Assay for α1-Adrenoceptor Subtypes
This protocol is a representative example based on methodologies described in the literature for determining the binding affinity of compounds like this compound.
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO-K1) cells stably expressing human cloned α1A-, α1B-, or α1D-adrenoceptors are cultured in appropriate media.
-
Cells are harvested, and cell membranes are prepared by homogenization in a buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4) followed by centrifugation to pellet the membranes. The membrane pellet is washed and resuspended in an assay buffer.
2. Competitive Binding Assay:
-
The assay is typically performed in 96-well plates.
-
Each well contains a fixed concentration of a radioligand (e.g., [3H]-prazosin) that binds to all α1-adrenoceptor subtypes.
-
A range of concentrations of the unlabeled competitor compound (e.g., this compound or silodosin) is added to the wells.
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled antagonist (e.g., phentolamine).
-
The reaction is initiated by the addition of the cell membrane preparation.
-
The plates are incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
3. Separation and Quantification:
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
The filters are dried, and a scintillation cocktail is added.
-
The radioactivity retained on the filters is quantified using a liquid scintillation counter.
4. Data Analysis:
-
The data are analyzed using non-linear regression to generate a competition binding curve.
-
The concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
The pKi is then calculated as the negative logarithm of the Ki.
Summary and Conclusion
This head-to-head comparison, based on available preclinical data, highlights the pharmacodynamic similarities and differences between this compound and silodosin. Both compounds are potent and highly selective antagonists for the α1A-adrenoceptor. This compound demonstrates a particularly high binding affinity for the α1A subtype with significant selectivity over the α1B and α1D subtypes. Silodosin also exhibits a very favorable selectivity profile for the α1A-adrenoceptor, which is consistent with its clinical efficacy in treating BPH with a reduced risk of cardiovascular side effects.
A significant gap in this comparison is the lack of publicly available preclinical pharmacokinetic data for this compound. This information would be essential for a more complete understanding of its potential as a therapeutic agent and for a direct comparison of its in vivo behavior with that of silodosin. Future research on this compound should prioritize the determination of its pharmacokinetic profile in relevant animal models. For drug development professionals, the high α1A-selectivity of both compounds underscores the importance of this property in achieving uroselectivity. The detailed experimental protocols provided can serve as a reference for the continued evaluation and development of novel α1A-adrenoceptor antagonists.
References
- 1. In vitro α1-adrenoceptor pharmaco... preview & related info | Mendeley [mendeley.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. [Pharmacokinetics and disposition of silodosin (KMD-3213)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Functional Nuances of RS-100329: A Comparative Guide to Quinazoline-Based α1-Adrenoceptor Antagonists
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the functional properties of the selective α1A-adrenoceptor antagonist, RS-100329, with other notable quinazoline derivatives. By presenting key experimental data, detailed methodologies, and visual representations of signaling pathways, this document aims to facilitate a deeper understanding of the distinct pharmacological profiles within this important class of compounds.
Quinazoline derivatives have long been a cornerstone in medicinal chemistry, yielding a plethora of compounds with diverse therapeutic applications. A significant subset of these compounds exhibits potent antagonism at α1-adrenergic receptors (α1-ARs), making them valuable tools for studying physiological processes and for the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension. This compound has emerged as a highly selective antagonist for the α1A-adrenoceptor subtype. This guide delves into the functional differences that set this compound apart from other quinazoline-based α1-AR antagonists, such as the classical antagonists prazosin, doxazosin, and alfuzosin.
Quantitative Comparison of Receptor Binding Affinities and Functional Potency
The defining characteristic of this compound is its remarkable selectivity for the α1A-adrenoceptor subtype over the α1B and α1D subtypes. This contrasts with many other quinazoline derivatives, which often exhibit non-selective or only moderately selective binding profiles. The following tables summarize the binding affinities (pKi) and functional potencies (pA2) of this compound and other representative quinazoline antagonists.
| Compound | α1A-AR (pKi) | α1B-AR (pKi) | α1D-AR (pKi) | α1A Selectivity vs. α1B | α1A Selectivity vs. α1D |
| This compound | 9.6 | 7.3 | 7.1 | ~200-fold | ~316-fold |
| Prazosin | 9.1 | 9.4 | 9.2 | ~0.5-fold | ~0.8-fold |
| Doxazosin | 9.1 | 9.2 | 9.0 | ~0.8-fold | ~1.3-fold |
| Alfuzosin | 8.5 | 8.3 | 8.4 | ~1.6-fold | ~1.3-fold |
Table 1: Comparative Binding Affinities (pKi) of Quinazoline Derivatives for Human α1-Adrenoceptor Subtypes.
| Compound | Tissue | Agonist | pA2 Value |
| This compound | Rat Aorta | Noradrenaline | ~6.0 |
| Prazosin | Rat Aorta | Noradrenaline | ~8.5 |
| Doxazosin | Rat Aorta | Noradrenaline | ~8.2 |
| Alfuzosin | Rat Aorta | Noradrenaline | ~7.8 |
Table 2: Functional Antagonist Potency (pA2) of Quinazoline Derivatives in Rat Aorta (predominantly α1D-AR mediated). [1]
Experimental Protocols
To ensure the reproducibility and clear understanding of the presented data, detailed methodologies for the key experiments are provided below.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of a compound for a specific receptor subtype.
Materials:
-
Cell membranes expressing the human α1A, α1B, or α1D-adrenoceptor subtype.
-
[3H]-Prazosin (radioligand).
-
Test compounds (this compound and other quinazoline derivatives).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Cell membranes are incubated with a fixed concentration of [3H]-Prazosin and varying concentrations of the unlabeled test compound.
-
The incubation is carried out in the binding buffer at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist (e.g., 10 µM phentolamine).
-
The reaction is terminated by rapid filtration through glass fiber filters, which traps the membrane-bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays: Isolated Tissue Contraction
Objective: To determine the functional potency (pA2) of an antagonist in inhibiting agonist-induced tissue contraction.
Materials:
-
Isolated tissue preparations (e.g., rat aorta, vas deferens).
-
Organ bath system with physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2 / 5% CO2.
-
Agonist (e.g., noradrenaline, phenylephrine).
-
Antagonist (test compounds).
-
Isometric force transducer and data acquisition system.
Procedure:
-
The isolated tissue is mounted in the organ bath under a resting tension.
-
The tissue is allowed to equilibrate for a period of time.
-
A cumulative concentration-response curve to the agonist is constructed.
-
The tissue is then incubated with a fixed concentration of the antagonist for a specific duration.
-
A second cumulative concentration-response curve to the agonist is constructed in the presence of the antagonist.
-
This process is repeated with increasing concentrations of the antagonist.
-
The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated for each antagonist concentration.
-
A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration.
-
The pA2 value, which represents the negative logarithm of the antagonist concentration that produces a dose ratio of 2, is determined from the x-intercept of the Schild plot. A slope of the Schild regression that is not significantly different from unity is indicative of competitive antagonism.[2][3][4][5]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the molecular interactions and experimental processes, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of α1-adrenoceptor activation.
References
- 1. Evaluation of the pharmacological selectivity profile of alpha 1 adrenoceptor antagonists at prostatic alpha 1 adrenoceptors: binding, functional and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Limitations of Schild plots in a two-receptor system: alpha adrenoceptors of vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Glaxo Wellcome and Science - Global [pdg.cnb.uam.es]
- 4. Analysis of the effects of --sub-1--sub--adrenoceptor antagonists on noradrenaline-mediated contract | British Pharmacological Society [bps.ac.uk]
- 5. Characterization of α1-adrenoceptor subtypes mediating vasoconstriction in human umbilical vein - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Uroselectivity of α1-Blockers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo uroselectivity of various α1-adrenoceptor antagonists (α1-blockers), a class of drugs primarily used in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Uroselectivity, in this context, refers to the preferential ability of a drug to relax the smooth muscle of the prostate and bladder neck, thereby improving urine flow, with minimal impact on blood pressure. This guide summarizes key experimental findings, details the methodologies used in these studies, and visualizes the underlying biological and experimental processes.
Data Summary: Comparative Uroselectivity of α1-Blockers
The uroselectivity of α1-blockers is often quantified by comparing the dose required to elicit a desired effect on the lower urinary tract (e.g., reduction in urethral pressure) with the dose that causes an undesired effect on the cardiovascular system (e.g., a decrease in blood pressure). The following tables consolidate data from various in vivo studies in animal models.
Table 1: Uroselectivity of α1-Blockers in Decerebrate Dogs [1]
This table presents data on the dose of intravenously administered α1-blockers required to inhibit the increase in intraurethral pressure by 50% (ID50) and the dose required to reduce blood pressure by 15% (ED15). The uroselectivity index is calculated as the ratio of BP/UP, where a higher value indicates greater uroselectivity.
| Drug | Urethral Pressure (ID50) (µg/kg) | Blood Pressure (ED15) (µg/kg) | Uroselectivity Index (BP/UP) |
| Silodosin | 3.15 | 8.03 | 2.55 |
| Tamsulosin | 1.73 | 0.59 | 0.35 |
| Prazosin | 11.8 | 2.46 | 0.21 |
Table 2: Tissue Selectivity of α1-Blockers in Anesthetized Male Dogs [2]
This table shows the half-maximal effective dose (ED50) for the inhibition of phenylephrine-induced increases in intraurethral pressure and intraluminal pressure in the vas deferens. A higher vas deferens/urethra selectivity ratio may correlate with a higher incidence of ejaculatory dysfunction.
| Drug | Urethra (ED50, μg/kg, i.v.) | Vas Deferens (ED50, μg/kg, i.v.) | Vas Deferens/Urethra Selectivity Ratio |
| Silodosin | 1.1 | 0.15 | 7.5 |
| Naftopidil | 2.5 | 0.58 | 4.3 |
| Alfuzosin | 3.9 | 1.0 | 3.8 |
| Tamsulosin | 0.61 | 0.23 | 2.6 |
| Prazosin | 1.8 | 0.73 | 2.5 |
Table 3: Effects of α1-Blockers on Urethral and Blood Pressure in Conscious Male Rats [3]
This table summarizes the effects of various α1-blockers on urethral pressure and mean arterial pressure at different intravenous doses.
| Drug | Dose (µg/kg, i.v.) | Change in Urethral Pressure | Change in Mean Arterial Pressure |
| Alfuzosin | 10-30 | Markedly decreased | No significant change |
| 100 | Markedly decreased | Slightly decreased | |
| Doxazosin | < 30 | No sustained reduction | No significant change |
| 100 | Sustained reduction | Not reduced | |
| Prazosin | 3-100 | Reduced | Reduced within the same dose range |
| Terazosin | 30-100 | No significant decrease | Significantly decreased |
| Tamsulosin | 3-100 | Reduced | Reduced within the same dose range |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of α1-blocker uroselectivity.
In Vivo Uroselectivity Assessment in Anesthetized/Decerebrate Dogs
This model is frequently used to simultaneously assess the effects of α1-blockers on prostatic urethral pressure and systemic blood pressure.
-
Animal Preparation: Male beagle dogs are anesthetized, often with a combination of agents, or are decerebrated. The animals are ventilated mechanically.
-
Catheterization and Monitoring:
-
Experimental Procedure:
-
A baseline is established for both intraurethral pressure and blood pressure.
-
An α1-adrenoceptor agonist, such as phenylephrine, is administered intravenously to induce a sustained increase in both urethral and blood pressure.
-
Once the responses to the agonist are stable, the α1-blocker being tested is administered intravenously in increasing doses.
-
The inhibitory effects of the antagonist on the phenylephrine-induced pressor responses in both the urethra and the systemic circulation are recorded.
-
-
Data Analysis: Dose-response curves are constructed for the inhibition of the phenylephrine-induced increases in intraurethral pressure and blood pressure. From these curves, the ID50 (for urethral pressure) and ED15 or ED50 (for blood pressure) values are calculated to determine the uroselectivity index.
In Vivo Uroselectivity Assessment in Conscious Rats
This model allows for the evaluation of uroselectivity in a more physiological state without the influence of anesthesia.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats are used. Several days prior to the experiment, catheters are surgically implanted.
-
Catheterization:
-
A pressure microtransducer catheter is inserted into the urethra to the level of the prostate.
-
Arterial and venous catheters are implanted, typically in the femoral artery and vein, for blood pressure measurement and drug administration, respectively. The catheters are tunneled subcutaneously and exteriorized at the back of the neck.
-
-
Experimental Procedure:
-
After a recovery period from surgery, the conscious and freely moving rats are placed in a recording chamber.
-
The catheters are connected to the recording equipment.
-
Baseline measurements of urethral pressure and blood pressure are recorded.
-
The α1-blocker is administered intravenously, and the subsequent changes in urethral and arterial pressures are monitored over time.
-
-
Data Analysis: The effects of different doses of the α1-blocker on urethral pressure and mean arterial blood pressure are quantified and compared to determine functional uroselectivity.
Visualizations
Signaling Pathway of α1-Adrenoceptors
The therapeutic effects of α1-blockers are mediated through their antagonism of the α1-adrenergic signaling pathway, which is crucial for smooth muscle contraction in the prostate and blood vessels.
References
- 1. Efficacy of α-Adrenergic Receptor Blockers in the Treatment of Male Lower Urinary Tract Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo study on the effects of alpha1-adrenoceptor antagonists on intraurethral pressure in the prostatic urethra and intraluminal pressure in the vas deferens in male dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative alpha-1 adrenoceptor subtype selectivity and functional uroselectivity of alpha-1 adrenoceptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An in vivo evaluation of alpha adrenergic receptors in canine prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of alfuzosin on urethral and blood pressures in conscious male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the On-Target Effects of RS-100329 Using Knockout Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of RS-100329, a selective α1A-adrenoceptor (α1A-AR) antagonist, with other less selective α1-AR antagonists, tamsulosin and prazosin. The focus is on confirming the on-target effects of this compound, with a critical evaluation of supporting experimental data, including the theoretical application of knockout models.
Introduction to α1-Adrenoceptor Antagonists and this compound
The α1-adrenergic receptors, particularly the α1A subtype, play a crucial role in mediating smooth muscle contraction in the lower urinary tract.[1][2] Antagonists of these receptors are a cornerstone in the management of lower urinary tract symptoms (LUTS), often associated with benign prostatic hyperplasia (BPH).[2] this compound has emerged as a highly selective antagonist for the α1A-AR subtype.[3][4] This guide will delve into the experimental data that validates its mechanism of action and compares its performance against the clinically established, but less selective, antagonists tamsulosin and prazosin.
Comparative In Vitro Pharmacology
The initial characterization and comparison of these compounds rely on in vitro assays that determine their binding affinity and functional antagonism at the different α1-AR subtypes.
Data Presentation: Affinity and Antagonist Potency
The following table summarizes the binding affinities (pKi) and functional antagonist potencies (pA2) of this compound, tamsulosin, and prazosin for the human α1A, α1B, and α1D-adrenoceptor subtypes.
| Compound | α1A-AR | α1B-AR | α1D-AR | Selectivity (α1A vs. α1B/α1D) |
| This compound (pKi) | 9.6 | 7.5 | 7.9 | ~126-fold vs. α1B, ~50-fold vs. α1D |
| Tamsulosin (pKi) | 9.8 | 8.8 | 9.5 | ~10-fold vs. α1B, ~2-fold vs. α1D |
| Prazosin (pKi) | 8.9 | 9.2 | 8.8 | Non-selective |
| This compound (pA2) | 9.2 (human LUT) | - | - | - |
| Tamsulosin (pA2) | 10.4 (human LUT) | - | - | - |
| Prazosin (pA2) | 8.7 (human LUT) | - | - | - |
Data compiled from radioligand binding and functional assays.
Key Findings:
-
This compound demonstrates high affinity and significant selectivity for the α1A-AR subtype over the α1B and α1D subtypes.
-
Tamsulosin shows high affinity for the α1A and α1D subtypes, with lower affinity for the α1B subtype.
-
Prazosin is a non-selective antagonist, exhibiting similar high affinity for all three α1-AR subtypes.
In Vivo Urodynamic Effects in Wild-Type Models
Urodynamic studies in animal models are essential to translate in vitro findings into physiological effects. These studies typically measure parameters such as bladder pressure, urethral pressure, and flow rate to assess the impact of a compound on urinary function.
Validating On-Target Effects with α1A-Adrenoceptor Knockout Models
The most definitive method to confirm that the effects of a drug are mediated through its intended target is to administer it to an animal model where that target has been genetically removed (a knockout model). In the case of this compound, its urodynamic effects should be significantly diminished or completely absent in mice lacking the α1A-adrenoceptor (α1A-AR KO mice).
Current Status of Knockout Model Validation:
To date, specific studies detailing the urodynamic effects of this compound, tamsulosin, or prazosin in α1A-AR knockout mice have not been published in the peer-reviewed literature. However, based on the known pharmacology of these compounds and the phenotype of α1A-AR knockout mice, we can predict the expected outcomes.
Expected Outcomes in α1A-AR Knockout Mice:
| Compound | Expected Effect on Urethral Pressure in Wild-Type Mice | Expected Effect on Urethral Pressure in α1A-AR KO Mice | Rationale |
| This compound | Decrease | No significant change | The primary target, α1A-AR, is absent. |
| Tamsulosin | Decrease | Minimal to no change | The primary target, α1A-AR, is absent. Residual effects might be mediated through α1D-AR, but this is expected to be minor in the urethra. |
| Prazosin | Decrease | Significant decrease | Prazosin's non-selective nature means it will still antagonize α1B and α1D-adrenoceptors, which may have a minor role in urethral tone. |
The absence of a response to this compound in α1A-AR knockout mice would provide conclusive evidence of its on-target mechanism of action.
Experimental Protocols
5.1. Radioligand Binding Assay
This protocol is a standard method to determine the binding affinity of a compound to its receptor.
-
Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human α1A, α1B, or α1D-adrenoceptor subtypes are cultured and harvested. The cell membranes are then prepared by homogenization and centrifugation.
-
Binding Assay: The cell membranes are incubated with a radiolabeled ligand (e.g., [3H]-prazosin) and varying concentrations of the unlabeled competitor drug (this compound, tamsulosin, or prazosin).
-
Separation and Counting: The reaction is terminated by rapid filtration to separate bound from free radioligand. The radioactivity retained on the filters is then measured using a scintillation counter.
-
Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
5.2. In Vitro Smooth Muscle Contraction Assay
This assay measures the ability of a compound to antagonize agonist-induced contractions of smooth muscle tissue.
-
Tissue Preparation: Strips of smooth muscle from the lower urinary tract (e.g., prostate, urethra, or bladder neck) are dissected and mounted in an organ bath containing a physiological salt solution.
-
Contraction Measurement: The tissue is allowed to equilibrate, and then a contractile agonist (e.g., norepinephrine or phenylephrine) is added to induce contraction, which is measured isometrically.
-
Antagonist Evaluation: The tissue is then incubated with varying concentrations of the antagonist (this compound, tamsulosin, or prazosin) before re-introducing the agonist.
-
Data Analysis: The concentration-response curve for the agonist is plotted in the presence and absence of the antagonist. The pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve, is then calculated.
5.3. In Vivo Urodynamics in Mice
This protocol assesses the effect of a compound on bladder and urethral function in a living animal.
-
Animal Preparation: Wild-type and α1A-AR knockout mice are anesthetized. A catheter is inserted into the bladder for infusion of saline and measurement of bladder pressure (cystometry). A second micro-transducer catheter may be placed in the urethra to measure urethral pressure.
-
Drug Administration: The test compound (this compound, tamsulosin, or prazosin) or vehicle is administered intravenously or intraperitoneally.
-
Urodynamic Measurements: The bladder is filled with saline at a constant rate, and bladder pressure, voiding frequency, and voided volume are recorded. Urethral pressure can also be monitored continuously.
-
Data Analysis: Key urodynamic parameters, such as maximal detrusor pressure, urethral opening pressure, and micturition volume, are compared between the vehicle- and drug-treated groups in both wild-type and knockout mice.
Visualizations
Signaling Pathway of α1A-Adrenoceptor in Smooth Muscle
Caption: α1A-AR signaling cascade leading to smooth muscle contraction.
Experimental Workflow for Knockout Model Validation
Caption: Workflow for validating on-target effects using knockout mice.
Conclusion
The available in vitro data strongly supports this compound as a potent and highly selective antagonist of the α1A-adrenoceptor. While direct in vivo validation using α1A-AR knockout models is currently lacking in published literature, the predicted outcomes from such studies would provide the definitive confirmation of its on-target effects. The diminished or absent response to this compound in these models, in contrast to the effects observed with less selective antagonists, would solidify its position as a highly specific pharmacological tool and potential therapeutic agent. Researchers are encouraged to pursue these critical knockout validation studies to unequivocally establish the on-target mechanism of this compound in vivo.
References
- 1. α1-, α2- and β-adrenoceptors in the urinary bladder, urethra and prostate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. α1-Adrenoceptor subtypes and lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for RS-100329: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of chemical compounds is paramount. This document provides essential safety and logistical information for the proper disposal of RS-100329, a potent and selective α1A-adrenoceptor antagonist.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guide synthesizes information from general laboratory safety protocols and the known chemical properties of the compound to provide a comprehensive operational and disposal plan. Adherence to these procedures will help maintain a safe laboratory environment and ensure compliance with standard regulations.
Key Compound Data
The following table summarizes the essential quantitative data for this compound hydrochloride, compiled from available supplier information.
| Property | Value | Source |
| Chemical Name | 5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride | Tocris Bioscience |
| Molecular Formula | C22H29F3N4O3・HCl | Tocris Bioscience |
| Molecular Weight | 462.89 g/mol (as free base) | Tocris Bioscience |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| Solubility | Soluble in DMSO | AOBIOUS |
| Storage | Store at -20°C for short-term (up to 1 month, protect from light) and -80°C for long-term (up to 6 months). | MedchemExpress.com[1] |
| Biological Activity | Potent and selective α1A-adrenoceptor antagonist with pKi values of 9.6, 7.9, and 7.5 for α1A, α1D, and α1B receptors, respectively. | MedchemExpress.com[1] |
Immediate Safety and Handling
Before handling this compound, it is crucial to adhere to standard laboratory safety practices. Based on general safety data sheets for similar chemical compounds, the following personal protective equipment (PPE) and handling precautions are recommended:
-
Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).
-
Body Protection: Wear a laboratory coat.
-
-
Hygiene Measures: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
In the event of accidental exposure:
-
After Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.
-
After Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.
Step-by-Step Disposal Procedures
The proper disposal of this compound, like any chemical waste, must be conducted in a manner that ensures the safety of laboratory personnel and minimizes environmental impact. The following procedure is based on general best practices for chemical waste disposal:
-
Waste Identification and Segregation:
-
All waste materials contaminated with this compound, including unused solid compound, solutions, contaminated PPE (gloves, pipette tips), and empty containers, must be treated as chemical waste.
-
Segregate this compound waste from other laboratory waste streams. Do not mix with non-hazardous waste.
-
-
Waste Collection and Storage:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste (e.g., solutions in DMSO) in a separate, compatible, and clearly labeled waste container.
-
The waste container label should include:
-
The words "Hazardous Waste"
-
The full chemical name: 5-Methyl-3-[3-[3-[4-[2-(2,2,2,-trifluoroethoxy)phenyl]-1-piperazinyl]propyl]-2,4-(1H,3H)-pyrimidinedione hydrochloride
-
The concentration and solvent (if applicable)
-
The date of accumulation
-
-
-
Consult with Institutional EHS:
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance and to schedule a waste pickup. EHS will provide the appropriate waste containers and labels and will be knowledgeable about local and federal disposal regulations.
-
-
Professional Disposal:
-
Chemical waste must be disposed of through a licensed hazardous waste disposal company arranged by your institution. Under no circumstances should this compound or its containers be disposed of in the regular trash or poured down the drain.
-
Experimental Protocols
The following methodologies are based on published research utilizing this compound and provide insight into its handling in an experimental context.
Radioligand Binding and Second-Messenger Studies
-
Objective: To determine the binding affinity and functional antagonism of this compound at α1-adrenoceptor subtypes.[1][2]
-
Methodology:
-
Cell Culture: Chinese Hamster Ovary (CHO-K1) cells expressing human cloned α1A-, α1B-, and α1D-adrenoceptors are cultured under standard conditions.
-
Radioligand Binding Assay:
-
Cell membranes are prepared from the cultured cells.
-
Membranes are incubated with a specific radioligand (e.g., [3H]-prazosin) and varying concentrations of this compound.
-
Non-specific binding is determined in the presence of an excess of an unlabeled antagonist.
-
The reaction is terminated by rapid filtration, and the radioactivity retained on the filters is measured by liquid scintillation counting.
-
The inhibition constant (Ki) is calculated from the IC50 values.
-
-
Second-Messenger Assay (Inositol Phosphate Accumulation):
-
Intact cells are labeled with [3H]-myo-inositol.
-
Cells are pre-incubated with this compound before stimulation with an agonist (e.g., noradrenaline).
-
The reaction is stopped, and the accumulated inositol phosphates are separated by ion-exchange chromatography.
-
The amount of radioactivity corresponding to the inositol phosphates is quantified.
-
-
In Vitro Functional Studies on Isolated Tissues
-
Objective: To assess the antagonist activity of this compound on smooth muscle contraction.[2]
-
Methodology:
-
Tissue Preparation: Tissues such as human lower urinary tract tissues or rabbit bladder neck are dissected and mounted in organ baths containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).
-
Contraction Studies:
-
The tissues are allowed to equilibrate under a resting tension.
-
Cumulative concentration-response curves to an agonist (e.g., noradrenaline) are generated in the absence and presence of increasing concentrations of this compound.
-
The contractile responses are recorded using an isometric force transducer.
-
The antagonist potency is expressed as a pA2 value, which is the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist concentration-response curve.
-
-
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste. for the safe disposal of this compound waste.
References
- 1. In vitro alpha1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel alpha1A-adrenoceptor selective antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro α1-adrenoceptor pharmacology of Ro 70-0004 and this compound, novel α1A-adrenoceptor selective antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling RS-100329
This document provides comprehensive guidance on the safe handling, operation, and disposal of RS-100329, a potent and selective α1A-adrenoceptor antagonist. The following procedures are designed for researchers, scientists, and drug development professionals to minimize risk and ensure a safe laboratory environment.
Compound Data
The following table summarizes the key quantitative data for this compound hydrochloride.
| Property | Value | Reference |
| Molecular Weight | 462.89 g/mol | |
| Molecular Formula | C₂₀H₂₅F₃N₄O₃·HCl | |
| Purity | ≥98% (HPLC) | |
| Solubility | Soluble to 100 mM in water | |
| CAS Number | 1215654-26-4 | |
| Storage | Store at room temperature. |
Personal Protective Equipment (PPE)
Due to the potent nature of this compound, stringent adherence to PPE protocols is mandatory to prevent accidental exposure.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Chemical-resistant nitrile gloves. Double-gloving is recommended. |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles. |
| Body Protection | Laboratory Coat | A buttoned, knee-length laboratory coat. |
| Respiratory Protection | Respirator | For handling powders or creating aerosols, a NIOSH-approved N95 or higher respirator is required. |
Operational Plan: Handling and Experimental Protocol
This section outlines a standard operating procedure for the safe handling and use of this compound in a laboratory setting.
3.1. Engineering Controls
-
All work with solid this compound should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure a calibrated analytical balance is located within the containment area for accurate weighing.
3.2. Experimental Protocol: Preparation of Stock Solutions
-
Preparation: Before starting, ensure all necessary PPE is worn correctly. The work area within the chemical fume hood should be clean and uncluttered.
-
Weighing: Tare a clean, dry weighing vessel on the analytical balance. Carefully weigh the desired amount of this compound powder.
-
Solubilization: Add the appropriate solvent (e.g., water for concentrations up to 100 mM) to the vessel containing the this compound powder.
-
Mixing: Gently swirl or vortex the solution until the compound is fully dissolved. Avoid splashing.
-
Storage: Transfer the stock solution to a clearly labeled, sealed container. Store at the recommended temperature as specified by the manufacturer.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused Solid Compound | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations. |
| Contaminated Labware | Disposable items (e.g., pipette tips, tubes) should be placed in a designated hazardous waste container. Reusable glassware should be decontaminated by rinsing with a suitable solvent, which is then collected as hazardous waste. |
| Aqueous Waste | Collect all aqueous waste containing this compound in a designated, sealed hazardous waste container. Do not pour down the drain. |
Spill Management Plan
In the event of a spill, immediate and appropriate action is necessary to contain and clean the affected area.
5.1. Minor Spill (less than 100 mg of solid or 10 mL of dilute solution)
-
Alert personnel in the immediate area.
-
Wear appropriate PPE , including double gloves, a lab coat, and eye protection. If the spill involves powder, a respirator is required.
-
Contain the spill with absorbent pads or other inert material.
-
Clean the area by working from the outside of the spill inwards. For a solid spill, gently cover with a damp paper towel to avoid raising dust, then wipe up. For a liquid spill, use absorbent pads.
-
Decontaminate the area with a suitable cleaning agent, followed by a water rinse.
-
Dispose of all contaminated materials as hazardous waste.
5.2. Major Spill
-
Evacuate the laboratory immediately and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) office or emergency response team.
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.
Signaling Pathway of this compound
This compound is a selective antagonist of the α1A-adrenergic receptor. This receptor is a G-protein coupled receptor (GPCR) that, when activated by its endogenous ligands (e.g., norepinephrine, epinephrine), initiates a signaling cascade leading to smooth muscle contraction. This compound blocks this activation.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
